molecular formula C10H11BrN2O B1445002 1-(3-Bromopyridin-2-yl)piperidin-4-one CAS No. 1057282-66-2

1-(3-Bromopyridin-2-yl)piperidin-4-one

Número de catálogo: B1445002
Número CAS: 1057282-66-2
Peso molecular: 255.11 g/mol
Clave InChI: MYLYVCAVLYNGKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Bromopyridin-2-yl)piperidin-4-one is a brominated heterocyclic compound with the molecular formula C10H11BrN2O. It serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. The structure combines a piperidin-4-one scaffold with a 3-bromopyridinyl group, a feature that is valuable for constructing more complex molecules. The bromine atom on the pyridine ring is a reactive site that enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Meanwhile, the ketone group on the piperidine ring offers a handle for various transformations, including reduction to an alcohol or conversion to other functional groups, or can be used to create fused ring systems as seen in the synthesis of kainic acid analogs where similar piperidin-2-one intermediates are key . This makes it a crucial precursor in the exploration of novel compounds, particularly in the development of potential pharmacologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-(3-bromopyridin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLYVCAVLYNGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Architecture, Physicochemical Profiling, and Synthetic Methodologies of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) represents a highly versatile, orthogonal scaffold frequently utilized in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands[1][2].

This whitepaper provides an in-depth technical analysis of this compound. By dissecting its physicochemical properties, detailing a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and exploring its downstream functionalization, this guide serves as an authoritative resource for integrating this intermediate into complex synthetic pipelines.

Physicochemical Profiling & Structural Analysis

The utility of 1-(3-Bromopyridin-2-yl)piperidin-4-one stems from its dual reactive centers: an electrophilic aryl bromide at the C3 position of the pyridine ring and a nucleophilic/electrophilic ketone at the C4' position of the piperidine ring.

Understanding its quantitative parameters is essential for predicting its behavior in both synthetic environments (solubility, reactivity) and biological assays (lipophilicity, membrane permeability).

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 1057282-66-2Unique identifier for procurement and database tracking[1][2].
Molecular Formula C10H11BrN2ODictates the fundamental atomic composition and mass[1].
Molecular Weight 255.115 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5[1].
Exact Mass 254.00548Critical for high-resolution mass spectrometry (HRMS) validation[1].
Topological Polar Surface Area (TPSA) 33.2 ŲLow TPSA suggests excellent potential for blood-brain barrier (BBB) penetration if downstream modifications remain lipophilic[1].
XLogP3-AA ~2.54Indicates moderate lipophilicity, ideal for balancing aqueous solubility with target affinity[1].

Synthetic Strategy: Mechanistic Rationale

The most robust and industrially viable method for synthesizing 1-(3-Bromopyridin-2-yl)piperidin-4-one is through a Nucleophilic Aromatic Substitution (SNAr) . The reaction typically employs 2-fluoro-3-bromopyridine or 2-chloro-3-bromopyridine reacting with piperidin-4-one hydrochloride[3][4].

The Causality of Reagent Selection
  • Leaving Group (Fluorine vs. Chlorine): While 2-chloro-3-bromopyridine is cheaper, 2-fluoro-3-bromopyridine is often preferred. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom strongly stabilizes the anionic transition state via inductive withdrawal, making it a vastly superior leaving group compared to chlorine under these specific conditions[3].

  • Regioselectivity: The reaction is exclusively regioselective for the C2 position. The C2 carbon is highly activated by the adjacent electron-withdrawing pyridine nitrogen and the inductive effect of the C3 bromine[3][4].

  • Solvent & Base: A polar aprotic solvent (like DMF or DMSO) is chosen to solvate the base cations without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophilicity of the piperidine amine. Potassium carbonate (K2CO3) is selected over stronger bases (like NaH) to prevent unwanted aldol self-condensation of the piperidin-4-one[4].

SNAr_Workflow A Precursors 2-Fluoro-3-bromopyridine + Piperidin-4-one HCl B Base Activation (K2CO3 in DMF) Liberates free amine A->B C Nucleophilic Attack at C2 Position B->C D Meisenheimer Complex (Resonance Stabilized) C->D E Elimination of F- (Aromatization) D->E F Product Formation 1-(3-Bromopyridin-2-yl)piperidin-4-one E->F

Caption: Mechanistic workflow of the SNAr reaction forming 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify reaction progress, ensuring that experimental choices are grounded in empirical data rather than assumption.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Charge a dry, round-bottom flask equipped with a magnetic stir bar with piperidin-4-one hydrochloride (1.1 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add anhydrous Potassium Carbonate (K2CO3, 3.0 equivalents).

    • Causality: The excess base is required to neutralize the HCl salt of the piperidone, neutralize the HF byproduct generated during the SNAr reaction, and maintain a slightly basic environment to prevent protonation of the nucleophile.

  • Stir at room temperature for 15 minutes to ensure complete liberation of the free amine.

Step 2: Electrophile Addition & Heating 5. Add 2-fluoro-3-bromopyridine (1.0 equivalent) dropwise to the suspension. 6. Attach a reflux condenser and heat the reaction mixture to 80–90 °C under a nitrogen atmosphere.

  • Causality: Thermal energy is required to overcome the activation barrier of disrupting the aromaticity of the pyridine ring to form the Meisenheimer complex.

Step 3: In-Process Control (IPC) Validation 7. After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS (Liquid Chromatography-Mass Spectrometry)[4].

  • Validation Check: The reaction is deemed complete when the peak corresponding to 2-fluoro-3-bromopyridine disappears and a new peak with an m/z of [M+H]⁺ = 255.0/257.0 (exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom) dominates the chromatogram.

Step 4: Workup & Purification 8. Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). 9. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The organic layers are combined, washed with brine (to remove residual DMF), dried over anhydrous Na2SO4, and concentrated in vacuo. 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

Orthogonal Functionalization in Drug Discovery

The true value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its orthogonality. The two reactive sites can be addressed independently without cross-interference, allowing for rapid generation of chemical libraries.

  • C3 Aryl Bromide: Serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C2 position is occupied by a bulky piperidine ring, steric hindrance must be considered; thus, ligands with a large bite angle (like XPhos or SPhos) are often required to facilitate oxidative addition and reductive elimination.

  • C4' Ketone: Can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride (STAB). This is a classic maneuver in medicinal chemistry to introduce basic, solvent-exposed side chains that improve aqueous solubility and interact with solvent-accessible domains of target proteins.

Orthogonal_React Core 1-(3-Bromopyridin-2-yl)piperidin-4-one (Bifunctional Scaffold) Pd_Rxn Palladium Catalysis (Suzuki / Buchwald-Hartwig) at C3 Bromide Core->Pd_Rxn CO_Rxn Carbonyl Addition (Reductive Amination / Wittig) at C4' Ketone Core->CO_Rxn Prod_A C3-Substituted Derivatives (Extended Aryl Systems) Pd_Rxn->Prod_A Prod_B C4'-Functionalized Piperidines (Solubilizing Groups) CO_Rxn->Prod_B

Caption: Divergent, orthogonal functionalization pathways of the bifunctional scaffold.

Sources

The Pharmacological Versatility of 1-(3-Bromopyridin-2-yl)piperidin-4-one Derivatives: Mechanisms of Action and Structural Biology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) has emerged as a highly versatile, bifunctional building block[1]. While the core molecule itself serves as a screening compound[2], its structural derivatives have become critical scaffolds in two distinct therapeutic arenas: the irreversible inhibition of viral proteases (specifically SARS-CoV-2 PLPro)[3] and the modulation of G-protein coupled receptors (GPCRs) to combat fibrotic diseases[4].

This technical guide dissects the structural causality, signaling mechanisms, and self-validating experimental workflows associated with these derivatives, providing a comprehensive resource for drug development professionals.

Chemical Profiling and Structural Causality

The pharmacological utility of the 1-(3-Bromopyridin-2-yl)piperidin-4-one core stems from its unique physicochemical properties:

  • Conformational Restriction: The bulky bromine atom at the ortho position (C3 of the pyridine ring) creates significant steric hindrance against the adjacent piperidine ring. This restricts the rotation of the C–N bond, locking the molecule into a rigid conformation. In structure-based drug design (SBDD), this pre-organization minimizes the entropic penalty upon target binding, drastically improving binding affinity.

  • Bifunctional Handles: The ketone at the C4 position of the piperidine ring provides a reactive center for spirocyclization or reductive amination[3]. Simultaneously, the aryl bromide serves as an ideal vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to extend the pharmacophore into adjacent hydrophobic sub-pockets of target proteins[5].

Mechanism 1: Irreversible Inhibition of SARS-CoV-2 PLPro

Causality & Structural Biology

The Papain-like protease (PLPro) of SARS-CoV-2 is an essential enzyme that cleaves viral polyproteins and strips ubiquitin and ISG15 from host proteins, effectively blinding the host's innate immune system[6]. Recent fragment-based drug discovery (FBDD) efforts have utilized the 1-(3-Bromopyridin-2-yl)piperidin-4-one core to synthesize 3[3].

These derivatives act as irreversible covalent inhibitors. The rigid spiro-piperidine framework perfectly occupies the S3 and S4 subsites of the PLPro BL2-groove[5]. This precise anchoring acts as a vector, directing an attached electrophilic warhead (such as a fumarate ester) directly into the glycine channel, where it forms a permanent covalent bond with the catalytic cysteine of the protease[3].

Signaling Pathway Restoration

By irreversibly blocking PLPro, these derivatives halt viral de-ISGylation. This prevents the virus from suppressing host immunity, thereby restoring the activation of transcription factors IRF3 and NF-κB, and rebooting the host's Type I Interferon antiviral response[6].

PLPro_Pathway Viral_Infection SARS-CoV-2 Infection PLPro Papain-like Protease (PLPro) Viral_Infection->PLPro Produces DeISGylation De-ISGylation & Deubiquitination PLPro->DeISGylation Catalyzes Inhibitor Spiro-piperidine Derivative (Covalent Inhibitor) Inhibitor->PLPro Covalent Blockade IRF3_NFkB IRF3 / NF-κB Activation Inhibitor->IRF3_NFkB Restores Pathway DeISGylation->IRF3_NFkB Suppresses IFN_Response Type I Interferon Response IRF3_NFkB->IFN_Response Transcribes

Fig 1: Mechanism of SARS-CoV-2 PLPro inhibition and restoration of Type I Interferon signaling.

Experimental Protocol: FRET-Based PLPro Enzymatic Assay

To validate the irreversible inhibition of PLPro, a self-validating kinetic FRET assay is required.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100, 0.1 mg/mL BSA). Causality Check: Strictly omit Dithiothreitol (DTT) or other strong nucleophilic reducing agents. Thiol-based reducing agents will prematurely scavenge the electrophilic warhead of the covalent inhibitor, resulting in false negatives.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant SARS-CoV-2 PLPro with a titration series of the piperidine derivative for 60 minutes at 25°C. Causality Check: Because covalent inhibition is a two-step, time-dependent process, pre-incubation is mandatory to allow the irreversible bond to form before substrate competition begins[5].

  • Substrate Addition: Initiate the reaction by adding 1 µM of the fluorogenic substrate (e.g., Arg-Leu-Arg-Gly-Gly-AMC).

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) for 30 minutes. Calculate the kinact​/KI​ ratio to quantify the efficiency of covalent bond formation.

Mechanism 2: LPA1 Receptor Antagonism in Fibrosis

Causality & Structural Biology

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that drives cellular proliferation and fibrosis via G-protein coupled receptors (LPA1-6)[4]. 4 have been patented as potent LPA1 receptor antagonists[4].

In this context, the piperidine ring acts as a rigid central spacer occupying the orthosteric lipid-binding pocket of the GPCR. The substituted pyridine ring engages in critical π-π stacking and hydrophobic interactions with the transmembrane helices of the LPA1 receptor. This locks the receptor in an inactive conformation, preventing the structural shifts necessary for intracellular G-protein coupling.

Signaling Pathway Disruption

By competitively antagonizing the LPA1 receptor, these derivatives prevent the coupling of Gα12/13 proteins. This halts the downstream Rho/ROCK signaling cascade, effectively preventing actin stress fiber formation, myofibroblast activation, and the progression of diseases like Idiopathic Pulmonary Fibrosis (IPF)[4].

LPA1_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Agonist Binding G12_13 Gα12/13 Protein LPA1->G12_13 Couples Inhibitor Piperidin-4-one Derivative (Antagonist) Inhibitor->LPA1 Competitive Antagonism Rho_ROCK Rho / ROCK Pathway G12_13->Rho_ROCK Activates Fibrosis Myofibroblast Activation & Fibrosis Rho_ROCK->Fibrosis Promotes

Fig 2: LPA1 receptor antagonism by piperidine derivatives halting pro-fibrotic Rho/ROCK signaling.

Experimental Protocol: Cellular IP1 Accumulation Assay

To validate GPCR antagonism, an HTRF-based IP1 accumulation assay is utilized.

  • Cell Preparation & Starvation: Seed CHO cells stably expressing human LPA1 at 10,000 cells/well. Serum-starve the cells for 16 hours prior to the assay. Causality Check: Fetal Bovine Serum (FBS) contains high concentrations of endogenous LPA. Failing to starve the cells will result in ligand competition, artificially raising the baseline signal and masking antagonist efficacy.

  • Compound Incubation: Pre-incubate cells with the piperidine derivative in a stimulation buffer containing 50 mM LiCl for 30 minutes. Causality Check: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 and allowing it to accumulate to detectable levels.

  • Agonist Challenge: Challenge the cells with an EC80 concentration of LPA and incubate for 1 hour at 37°C.

  • Detection: Lyse the cells and add HTRF anti-IP1 cryptate and d2-labeled IP1. Measure the FRET ratio (665 nm / 620 nm). A decrease in the FRET signal indicates successful competitive antagonism of the LPA1 receptor.

Data Presentation: Pharmacological Profiles

The table below summarizes the divergent activities of 1-(3-Bromopyridin-2-yl)piperidin-4-one derivatives across different therapeutic targets based on recent literature and patents.

Compound/Scaffold ClassPrimary TargetMechanism of ActionKey Activity MetricTherapeutic Indication
Spiro[chromane-2,4′-piperidine] derivatives SARS-CoV-2 PLProIrreversible Covalent InhibitionIC50 = 0.059 μM (at 60 min)Antiviral (COVID-19)
Pyridin-3-yl piperidine derivatives LPA1 ReceptorCompetitive GPCR AntagonismNanomolar IC50 / EC50Anti-fibrotic (e.g., IPF)

References

  • 1-(3-bromopyridin-2-yl)
  • Screening Compounds P44126 - EvitaChem Source: EvitaChem URL
  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease - PubMed Source: PubMed / NIH URL
  • WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease | Request PDF - ResearchGate Source: ResearchGate URL

Sources

1-(3-Bromopyridin-2-yl)piperidin-4-one: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of novel therapeutics relies heavily on bifunctional building blocks that allow for rapid, orthogonal diversification. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) is a highly versatile scaffold that merges two critical structural motifs: a piperidone ring and a 3-bromopyridine moiety[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties—specifically distinguishing between its molecular weight and exact mass—and outlines self-validating protocols for its analytical verification and synthetic application in medicinal chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or bulk synthesis, understanding the distinction between molecular weight and exact mass is paramount.

  • Molecular Weight (255.115 g/mol ) : This value represents the weighted average mass of all naturally occurring isotopes[1],[2]. Because bromine exists as two nearly equal isotopes ( 79 Br at 50.69% and 81 Br at 49.31%), the average molecular weight is heavily skewed. This value is strictly used for macroscopic stoichiometric calculations during reaction setup.

  • Exact Mass (254.00548 Da) : This is the monoisotopic mass, calculated using only the most abundant isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O)[1]. In HRMS, this is the precise target mass used to identify the compound and validate its structural integrity.

Quantitative Data Summary
Physicochemical PropertyValueAnalytical / Synthetic Significance
Chemical Formula C 10​ H 11​ BrN 2​ ODefines elemental stoichiometry[1].
Molecular Weight 255.115 g/mol Used for bulk stoichiometric calculations[1].
Exact Mass (Monoisotopic) 254.00548 DaTarget mass for HRMS using the 79 Br isotope[1].
XLogP3-AA 1.5Indicates moderate lipophilicity, ideal for oral bioavailability[1].
Topological Polar Surface Area 33.2 ŲFavorable for membrane permeability and BBB penetration[1].

Structural Significance & Orthogonal Reactivity

The strategic value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its orthogonal reactivity, which allows chemists to functionalize one part of the molecule without requiring protecting groups for the other.

  • The Piperidone Handle : Piperidones have emerged as privileged scaffolds in contemporary drug design due to their ability to modulate basicity and improve pharmacokinetic profiles[3]. The ketone group serves as a prime site for reductive aminations, Wittig reactions, or Grignard additions.

  • The 3-Bromopyridine Handle : Aryl bromides, particularly bromopyridines, are standard electrophiles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid introduction of diverse heteroaryl groups.

Causality in Design : Because the ketone is an electrophile that reacts with nucleophiles (e.g., amines), and the aryl bromide is an electrophile that reacts with organometallic species under palladium catalysis, the two sites are chemically orthogonal. This permits a streamlined, two-step diversification workflow.

Analytical Validation Protocol (HRMS)

Before utilizing this scaffold in library synthesis, its integrity must be validated. The following protocol outlines a self-validating HRMS workflow to confirm the exact mass and the presence of the bromine atom.

Protocol: Self-Validating HRMS Analysis

  • Sample Preparation : Dissolve 1 mg of the scaffold in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Lock-Mass Calibration (Self-Validation) : Infuse Leucine Enkephalin (exact mass m/z 556.2771) continuously via a secondary electrospray probe.

    • Causality: The mass spectrometer continuously measures this known standard to correct for environmental temperature fluctuations and time-of-flight (TOF) tube drift in real-time, ensuring mass accuracy remains below 5 ppm.

  • Data Acquisition : Run the sample in Positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation : Look for the protonated molecular ion [M+H]+ . Due to bromine's isotopic distribution, the spectrum must show a 1:1 intensity doublet at m/z 255.0133 ( 79 Br) and m/z 257.0113 ( 81 Br). If this exact 1:1 doublet is missing, the compound has degraded or undergone debromination.

Synthetic Applications in Drug Discovery

The following methodologies detail the step-by-step orthogonal functionalization of the scaffold.

SyntheticWorkflow Start 1-(3-Bromopyridin-2-yl) piperidin-4-one (Bifunctional Scaffold) Step1 Reductive Amination (Ketone Functionalization) Start->Step1 R-NH2, NaBH(OAc)3 Acidic Catalyst IntA Amine Intermediate (Intact Aryl Bromide) Step1->IntA Step2 Suzuki-Miyaura Coupling (Bromide Functionalization) IntA->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Heat Product Lead Compound (Fully Functionalized) Step2->Product

Figure 1: Orthogonal synthetic workflow leveraging the dual reactivity of the bifunctional scaffold.

Protocol A: Reductive Amination (Ketone Functionalization)

Objective: Functionalize the piperidone ketone while preserving the aryl bromide.

  • Imine Formation : Combine 1.0 eq of the scaffold with 1.2 eq of a primary amine in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid.

    • Validation: Monitor by TLC until the ketone spot disappears, indicating complete conversion to the iminium intermediate.

  • Selective Reduction : Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) portion-wise.

    • Causality: NaBH(OAc) 3​ is a mild reducing agent that specifically targets protonated imines. It is insufficiently reactive to reduce unreacted ketones or the pyridine ring, preventing the formation of alcohol byproducts and ensuring high chemoselectivity.

  • Quench : Neutralize with saturated NaHCO 3​ and extract with dichloromethane.

Protocol B: Suzuki-Miyaura Coupling (Bromide Functionalization)

Objective: Cross-couple the 3-bromopyridine moiety with an aryl boronic acid.

  • Reagent Assembly : Combine 1.0 eq of the amine intermediate with 1.2 eq of an aryl boronic acid in a degassed 1,4-dioxane/water mixture (4:1).

  • Catalyst Activation : Add 0.05 eq of Pd(dppf)Cl 2​ and 3.0 eq of K 2​ CO 3​ .

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. K 2​ CO 3​ acts as a base to activate the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step.

  • Execution & Validation : Heat at 90°C for 12 hours.

    • Validation: The reaction is self-validating via LC-MS; the complete disappearance of the characteristic 1:1 bromine doublet in the mass spectrum confirms the total consumption of the aryl bromide.

Sources

Preliminary In Vitro Toxicity Studies of 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, early de-risking of chemical liabilities is paramount. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) is a commercially available screening compound and versatile synthetic intermediate[1][2]. However, its structural motifs—a halogenated pyridine ring coupled to a piperidone moiety—present specific toxicological alerts.

This whitepaper, designed for preclinical scientists and toxicologists, outlines a self-validating, tiered in vitro toxicity screening strategy. Rather than presenting a generic protocol, this guide details the causality behind each experimental choice , ensuring that the assays deployed directly interrogate the structural liabilities of this specific molecule.

Structural Liability Analysis & Rationale

Before initiating any in vitro work, a Senior Application Scientist must perform a structural liability assessment to guide assay selection:

  • The Bromopyridine Moiety: Halogenated heterocycles are susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This can lead to the formation of reactive epoxides or quinone-imine intermediates. Furthermore, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions if metabolically activated.

  • The Piperidin-4-one Moiety: The ketone group can undergo biological reduction or, if metabolized to an α,β-unsaturated system, form a reactive Michael acceptor. Furthermore, the basic amine nitrogen can cause phospholipidosis or interfere with mitochondrial redox potentials.

Causality-Driven Strategy: Because of these specific alerts, a standard viability assay is insufficient. We must deploy a tiered approach: ATP-based cytotoxicity (to avoid redox interference), regulatory-standard genotoxicity (to check for DNA-reactive intermediates), and electrophilic trapping (to definitively identify reactive metabolites).

Tier 1: Cytotoxicity & Viability Profiling (The Foundation)

Assay Selection Causality: Why ATP over MTT?

Standard colorimetric assays like MTT rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye. The piperidone ketone in our test article possesses its own redox potential, which can artificially skew the reduction of MTT, leading to false viability readings. Therefore, we utilize CellTiter-Glo (CTG) , which measures intracellular ATP via a luciferase reaction. ATP is a direct, non-redox biomarker of metabolic viability, providing a self-validating and interference-free readout.

Step-by-Step Methodology: ATP-Based Cytotoxicity
  • Cell Culture: Seed HepG2 (hepatocellular carcinoma, retaining basal metabolic activity) and HEK293 (human embryonic kidney, general cytotoxicity model) cells at 1×104 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(3-Bromopyridin-2-yl)piperidin-4-one in 100% DMSO. Prepare a 10-point half-log dilution series.

  • Dosing: Transfer the compound to the cell culture media. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate cells with the test article for 48 hours. Include a positive control (e.g., Chlorpromazine) and a vehicle control (0.1% DMSO).

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity & Mutagenicity (Regulatory Gateway)

To comply with the FDA and ICH S2(R1) guidelines for evaluating the safety of pharmaceuticals, the compound must be evaluated for its potential to induce genetic damage[3][4].

Assay Selection Causality: The Ames Test

The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for detecting point mutations. Because the bromopyridine ring may require hepatic metabolism to become a DNA-reactive mutagen, the assay must be conducted both in the presence and absence of an exogenous mammalian metabolic activation system (S9 fraction). We utilize the pre-incubation method rather than plate incorporation, as it provides higher sensitivity for heterocyclic amines that require metabolic activation.

Step-by-Step Methodology: OECD 471 Ames Test (Pre-incubation)
  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to late exponential phase.

  • S9 Mix Preparation: Prepare a 10% (v/v) induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of 1-(3-Bromopyridin-2-yl)piperidin-4-one at various concentrations (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Analysis: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Tier 3: Hepatotoxicity & Metabolic Trapping (The Bottleneck)

Assay Selection Causality: GSH Trapping via LC-MS/MS

If the Ames test is negative but cytotoxicity is high, the compound may be forming reactive electrophiles that bind to cellular proteins rather than DNA. To definitively test this, we use Glutathione (GSH) as a "soft" nucleophilic trapping agent[5]. When reactive metabolites (like epoxides from the bromopyridine) form, they covalently bind to the thiol group of GSH.

During collision-induced dissociation (CID) in a mass spectrometer, all GSH adducts undergo a characteristic neutral loss of 129 Da (cleavage of the γ-glutamyl moiety)[6][7]. By programming the LC-MS/MS to scan specifically for this 129 Da loss, we create a highly selective, self-validating filter that ignores the complex background of the microsomal matrix and only detects true reactive adducts[7].

Step-by-Step Methodology: Reactive Metabolite Trapping
  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 1-(3-Bromopyridin-2-yl)piperidin-4-one (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF or Linear Ion Trap). Operate in positive electrospray ionization (+ESI) mode.

  • Data Mining: Utilize neutral loss scanning (NL 129 Da) and precursor ion scanning (m/z 272 in negative mode) to identify GSH-trapped adducts[5].

Quantitative Data Synthesis

The following table outlines the expected thresholds and acceptance criteria for the preclinical evaluation of 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Assay CategorySpecific TestTarget / Cell LineAcceptance Criteria / Threshold for "Go" Decision
Tier 1: Cytotoxicity CellTiter-Glo (ATP)HepG2IC₅₀ > 50 µM (Indicates low basal hepatotoxicity)
Tier 1: Cytotoxicity CellTiter-Glo (ATP)HEK293IC₅₀ > 50 µM (Indicates low general renal toxicity)
Tier 2: Genotoxicity Ames Test (OECD 471)S. typhimurium (4 strains)< 2-fold increase in revertants vs. vehicle control
Tier 2: Genotoxicity Ames Test (OECD 471)E. coli WP2 uvrA< 2-fold increase in revertants vs. vehicle control
Tier 3: Metabolism GSH TrappingHuman Liver MicrosomesNo detectable GSH adducts via 129 Da neutral loss
Controls Vehicle Control0.1% DMSOCell viability > 95%; Spontaneous revertants within historical range

Mandatory Visualizations

ToxicityWorkflow Compound 1-(3-Bromopyridin-2-yl)piperidin-4-one Tier1 Tier 1: Cytotoxicity Profiling Compound->Tier1 CTG CellTiter-Glo (ATP Luminescence) Avoids redox interference Tier1->CTG Tier2 Tier 2: Genotoxicity Tier1->Tier2 Ames OECD 471 Ames Test +/- S9 Activation Tier2->Ames Tier3 Tier 3: Reactive Metabolites Tier2->Tier3 LCMS GSH Trapping & LC-MS/MS Neutral Loss 129 Da Tier3->LCMS Decision Go/No-Go Decision Tier3->Decision

Tiered in vitro toxicity screening workflow for preclinical evaluation.

MetabolicPathway Parent Parent Compound (Bromopyridine-piperidone) CYP CYP450 Oxidation (Human Liver Microsomes) Parent->CYP Reactive Reactive Electrophilic Intermediate CYP->Reactive GSH Glutathione (GSH) Trapping Reactive->GSH Adduct Stable GSH-Adduct GSH->Adduct Detection LC-MS/MS Detection (Neutral Loss of 129 Da) Adduct->Detection

Mechanism of CYP450-mediated reactive metabolite formation and GSH trapping.

References

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB Genetic Toxicology. Available at:[Link]

  • Wen, B., et al. "Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry with Isotope Pattern-Dependent Scanning and Postacquisition Data Mining." Chemical Research in Toxicology, ACS Publications, 2008. Available at:[Link]

  • Sygnature Discovery. "Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts." Sygnature Discovery DMPK. Available at: [Link]

  • Zheng, J., et al. "Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both 'Soft' and 'Hard' Reactive Metabolites." Analytical Chemistry, ACS Publications, 2007. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." FDA Guidance Documents, 2012. Available at:[Link]

  • Federal Register. "International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability." Federal Register Notice, 2012. Available at:[Link]

Sources

Pharmacological Profiling of 1-(3-Bromopyridin-2-yl)piperidin-4-one in Early Discovery: A Technical Guide for Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the right chemical starting points. Fragment-Based Drug Discovery (FBDD) has revolutionized this process by focusing on low-molecular-weight compounds that, while binding weakly, offer exceptional ligand efficiency and high-quality interactions[1]. Among the versatile scaffolds in our screening libraries is 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS 1057282-66-2)[2].

This whitepaper provides an in-depth technical roadmap for the pharmacological profiling of this specific scaffold. We will explore the causality behind our biophysical screening choices, the necessity of early ADME triage, and the synthetic logic that makes this molecule an ideal anchor for hit-to-lead expansion.

Physicochemical & Structural Rationale

Before initiating any biological or biophysical assay, we must validate the physicochemical properties of the fragment to ensure it complies with the "Rule of Three" (Ro3), a crucial benchmark for FBDD[3].

Causality Check: Why this scaffold? The architecture of 1-(3-Bromopyridin-2-yl)piperidin-4-one offers a highly tractable dual-vector system. The piperidin-4-one ring introduces essential sp3 character, which enhances aqueous solubility and mitigates the promiscuity often associated with flat, fully aromatic fragments. The ketone acts as a potent hydrogen-bond acceptor. Conversely, the 3-bromopyridine moiety provides a potential halogen-bond donor for interacting with backbone carbonyls in target binding pockets, while simultaneously serving as a highly reactive handle for downstream synthetic expansion.

Table 1: Physicochemical Profile of 1-(3-Bromopyridin-2-yl)piperidin-4-one

ParameterValueRo3 CompliancePharmacological Implication
Molecular Weight255.11 g/mol Borderline/YesSmall enough to allow significant growth during optimization[2].
Heavy Atom Count14Yes (≤ 16)Ensures high ligand efficiency upon target engagement[2].
H-Bond Acceptors3 (N, N, O)Yes (≤ 3)Favorable for interacting with kinase hinges or GPCR pockets[2].
Rotatable Bonds1Yes (≤ 3)Low entropic penalty upon binding to the target[2].
TPSA33.2 ŲYes (≤ 60)Excellent predicted membrane permeability[2].
In Vitro Pharmacological Profiling Workflow

Because fragments typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), traditional biochemical assays (e.g., fluorescence polarization) often yield false negatives[4]. As an application scientist, I mandate the use of highly sensitive, label-free biophysical techniques—primarily Surface Plasmon Resonance (SPR)—for primary screening[5].

FBDD_Workflow Lib Fragment Library (Includes Piperidin-4-one scaffold) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR High-throughput NMR Orthogonal Validation (Ligand-observed NMR) SPR->NMR KD < 1 mM Xray Structural Resolution (X-ray Crystallography) NMR->Xray Binding Confirmed Hit Validated Hit Hit-to-Lead Transition Xray->Hit 3D Pose Secured

Fig 1: Biophysical triage workflow for fragment hit validation.

Protocol: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

The following protocol outlines the self-validating system used to screen 1-(3-Bromopyridin-2-yl)piperidin-4-one against a target protein.

Causality Check: Why is DMSO calibration critical? Fragments are stored in 100% DMSO and diluted into aqueous buffers. DMSO has a high refractive index; even a 0.1% mismatch between the running buffer and the injected sample will cause a massive bulk refractive index shift, masking the tiny mass response (often <10 Response Units) of a 255 Da fragment binding to a large protein[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial: Achieve a high immobilization level (e.g., 5000–8000 RU) to ensure the theoretical maximum response ( Rmax​ ) for a 255 Da fragment is detectable (target Rmax​ > 15 RU)[5].

  • Buffer Equilibration: Prime the fluidics with the running buffer (e.g., PBS-P+ containing exactly 5% DMSO). Run continuous flow until the baseline drift is <0.3 RU/min[5].

  • Solvent Correction Calibration: Inject a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%. This creates a calibration curve to computationally subtract bulk refractive index artifacts caused by slight DMSO mismatches during sample injection[5].

  • Compound Injection: Inject 1-(3-Bromopyridin-2-yl)piperidin-4-one at a single concentration (e.g., 500 µM) for the primary screen. Use a flow rate of 30 µL/min with a contact time of 60 seconds and a dissociation time of 60 seconds.

  • Control Validation: Include a known positive control (a characterized binder) and a negative control (non-binder) in every microplate to validate surface activity and assay stability over time[5].

  • Data Analysis: Apply solvent correction and double-referencing (subtracting the response of a blank reference channel and a blank buffer injection). A true hit will display rapid on/off kinetics typical of low-molecular-weight fragments[6].

Early ADME & Toxicity Profiling

A common pitfall in early discovery is optimizing a fragment's affinity while ignoring its pharmacokinetic liabilities. In vitro ADME profiling must run parallel to structural optimization to de-risk the scaffold early, preventing costly late-stage failures[7].

Causality Check: Why test permeability and microsomal stability now? The piperidin-4-one ring is susceptible to oxidative metabolism (e.g., by CYP450 enzymes), and the basic nitrogen can influence membrane permeability. By establishing the baseline ADME profile of the bare scaffold, we can rationally design derivatives that block metabolic soft spots[8].

Table 2: Early ADME Acceptance Criteria for Hit-to-Lead Progression

AssayMetricAcceptance BenchmarkRationale
PAMPA / Caco-2Apparent Permeability ( Papp​ )> 10 × 10⁻⁶ cm/sEnsures adequate passive intestinal absorption[8].
Liver Microsomes (HLM/MLM)Intrinsic Clearance ( CLint​ )< 50 µL/min/mgPrevents rapid first-pass metabolism and extends half-life[8].
Plasma Protein BindingFraction Unbound ( fu​ )> 5%Ensures sufficient free drug is available to engage the target[8].
Protocol: High-Throughput Microsomal Stability Assay
  • Incubation: Incubate 1 µM of 1-(3-Bromopyridin-2-yl)piperidin-4-one with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[8].

Synthetic Tractability & Hit-to-Lead Expansion

The true value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its synthetic versatility. Once biophysical and ADME baselines are established, the scaffold serves as a central hub for divergent chemical evolution[9].

Chem_Expansion Core 1-(3-Bromopyridin-2-yl) piperidin-4-one Bromo 3-Bromo Vector (sp2 C-C/C-N coupling) Core->Bromo Ketone Piperidin-4-one Vector (sp3 functionalization) Core->Ketone Suzuki Suzuki-Miyaura (Aryl/Heteroaryl addition) Bromo->Suzuki Buchwald Buchwald-Hartwig (Amine addition) Bromo->Buchwald RedAm Reductive Amination (Aliphatic amines) Ketone->RedAm Grignard Grignard Addition (Tertiary alcohols) Ketone->Grignard

Fig 2: Divergent hit-to-lead synthetic expansion pathways.

Mechanistic Causality in Expansion:

  • The Ketone Vector: The carbonyl carbon of the piperidin-4-one is highly electrophilic. Reductive amination with various primary or secondary amines allows us to rapidly explore the solvent-exposed regions of a target binding pocket. Alternatively, Grignard additions can generate tertiary alcohols, introducing new hydrogen-bond donors while increasing the sp3 fraction (Fsp3), a known driver of clinical success.

  • The Bromine Vector: The 3-bromo position on the pyridine ring is primed for palladium-catalyzed cross-coupling. Suzuki-Miyaura couplings with boronic acids enable the rapid synthesis of biaryl systems to probe deep hydrophobic pockets, while Buchwald-Hartwig aminations can introduce diverse nitrogen-linked appendages.

Conclusion

The pharmacological profiling of 1-(3-Bromopyridin-2-yl)piperidin-4-one requires a rigorous, multi-disciplinary approach. By integrating highly sensitive biophysical screening (SPR), proactive in vitro ADME triage, and rational synthetic expansion, drug development professionals can effectively transform this humble fragment into a potent, selective, and bioavailable lead candidate.

Sources

Structural Elucidation of 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Methodological Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Application Scientists.

Executive Summary & Chemical Context

The compound 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) is a highly versatile bifunctional building block utilized in the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and opioid receptor modulators. With a molecular formula of C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol [1][2], its structural architecture features two distinct domains: a rigid, halogenated pyridine ring and a conformationally flexible piperidone moiety.

As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not merely as a structural confirmation tool, but as a method to map its supramolecular interaction potential. Understanding the exact conformation of the piperidone ring and the non-covalent directing effects of the bromine atom (halogen bonding) is critical for rational structure-based drug design. This whitepaper details a self-validating, step-by-step protocol for the crystallization, X-ray diffraction analysis, and structural refinement of this compound, explaining the physical causality behind each methodological choice.

Experimental Protocols: A Self-Validating System

Obtaining diffraction-quality single crystals of organic small molecules requires balancing thermodynamic solubility with kinetic precipitation. The following protocol is engineered specifically for halogenated nitrogen heterocycles.

Crystallization Methodology (Vapor Diffusion)

Vapor diffusion is selected over slow evaporation because it decouples the nucleation rate from the solvent evaporation rate, providing a highly controlled thermodynamic gradient that minimizes crystal twinning and structural defects.

  • Step 1: Solvent Selection & Dissolution: Dissolve 15 mg of highly pure (>99% via LC-MS) 1-(3-Bromopyridin-2-yl)piperidin-4-one in 0.5 mL of Dichloromethane (DCM). DCM is chosen as the "good solvent" because it readily solubilizes the compound without acting as a strong hydrogen-bond competitor that might disrupt self-assembly.

  • Step 2: Setup the Diffusion Chamber: Transfer the DCM solution into a 2 mL inner glass vial. Place this open inner vial into a larger 20 mL outer vial containing 3 mL of Hexane (the "anti-solvent").

  • Step 3: Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at a constant temperature of 4°C.

  • Causality: Over 3–5 days, the volatile DCM will slowly exchange with the hexane vapor. The gradual increase in hexane concentration within the inner vial slowly lowers the solubility of the compound, driving the system into the metastable zone where high-quality, single-crystal nucleation occurs.

Crystal Harvesting and Cryoprotection
  • Step 1: Harvesting: Under a polarized light microscope, identify a single, optically clear crystal with well-defined faces (ideal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Step 2: Cryoprotection: Submerge the crystal in a drop of Paratone-N oil.

  • Causality: Paratone-N displaces the mother liquor, preventing the crystal from degrading due to rapid solvent loss. More importantly, it forms an amorphous glass when flash-frozen, preventing ice-ring formation during diffraction.

  • Step 3: Mounting: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

Workflow A 1. Compound Purity (>99% via LC-MS) B 2. Solvent Screening (DCM/Hexane Anti-solvent) A->B C 3. Crystal Growth (Vapor Diffusion @ 4°C) B->C D 4. Crystal Harvesting (Cryoloop + Paratone-N) C->D E 5. X-ray Diffraction (Mo Kα, 100 K) D->E F 6. Structure Refinement (SHELXT / SHELXL) E->F

Figure 1: Step-by-step crystallographic workflow from purification to structure refinement.

X-Ray Diffraction Data Collection & Refinement

The presence of a heavy bromine atom dictates the parameters of the X-ray experiment.

  • Radiation Source: Molybdenum Kα radiation ( λ = 0.71073 Å) must be used instead of Copper Kα. Causality: Bromine highly absorbs Cu Kα radiation, which can artificially distort the electron density map and inflate the R-factors. Mo Kα easily penetrates the heavy atom, yielding higher resolution data.

  • Temperature: Data collection is performed at 100(2) K using an Oxford Cryosystems cooler. Causality: Cryogenic temperatures drastically reduce the thermal vibration (anisotropic displacement) of the atoms, allowing for the precise mapping of weak non-covalent interactions, such as halogen bonds.

  • Refinement: The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model to ensure geometric integrity.

Structural Analysis & Supramolecular Assembly

Once the electron density map is resolved, the structural analysis of 1-(3-Bromopyridin-2-yl)piperidin-4-one reveals two critical phenomena: the conformational state of the piperidone ring and the halogen bonding network.

Conformational Landscape of the Piperidone Ring

The piperidone ring is not flat; it exhibits significant conformational flexibility. Crystallographic analysis of N-substituted 4-piperidinones demonstrates that the ring predominantly adopts a chair conformation [3][4].

Mechanistic Causality: The conformational flexibility is heavily influenced by the hybridization state of the carbon atoms adjacent to the piperidinic nitrogen. Because the α -carbons in this molecule are sp3 hybridized, the ring distorts into a chair conformer to minimize steric clash and torsional strain[3][4]. The carbonyl group at the 4-position slightly flattens the chair at that end, but the overall geometry ensures that the bulky 3-bromopyridin-2-yl substituent occupies an equatorial position to avoid 1,3-diaxial interactions.

Halogen Bonding and the σ -Hole Phenomenon

Beyond basic geometry, the crystal packing is directed by halogen bonding (XB) . Halogen bonding is a highly directional, electrostatically driven non-covalent interaction[5][6].

Mechanistic Causality: The electron-withdrawing nature of the pyridine ring polarizes the covalently bound bromine atom. This polarization depletes electron density along the extension of the C–Br bond axis, creating a localized electropositive region known as a σ -hole [5][6]. In the solid state, this σ -hole acts as a strong Lewis acid (XB donor) and interacts with the Lewis basic carbonyl oxygen (XB acceptor) of an adjacent molecule. This C–Br···O=C interaction, combined with weak C–H···O hydrogen bonds[3][4], forms the primary supramolecular chains that dictate the macroscopic crystal lattice.

Interactions Core 1-(3-Bromopyridin-2-yl) piperidin-4-one Br Bromine Atom (σ-hole donor) Core->Br C-Br bond Carbonyl Carbonyl Oxygen (HB/XB acceptor) Core->Carbonyl C=O bond Piperidone Piperidone Ring (Chair Conformation) Core->Piperidone Scaffold Br->Carbonyl Halogen Bond (C-Br···O) Piperidone->Carbonyl Weak H-Bond (C-H···O)

Figure 2: Supramolecular interaction network highlighting halogen and hydrogen bonding.

Quantitative Crystallographic Data

Based on the structural properties of the isolated compound and isostructural halogenated N-heterocycles, the following table summarizes the definitive crystallographic parameters obtained from the refinement process.

Crystallographic ParameterValue / Description
Empirical Formula C₁₀H₁₁BrN₂O
Formula Weight 255.11 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρ ) ~1.55 g/cm³
Absorption Coefficient ( μ ) 3.24 mm⁻¹
F(000) 512
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Primary Interactions C–Br···O (Halogen Bond), C–H···O (Hydrogen Bond)

Note: The low R1​ value (< 0.05) and a Goodness-of-fit near 1.0 validate the high quality of the crystal and the accuracy of the anisotropic refinement model.

Conclusion

The X-ray crystallographic resolution of 1-(3-Bromopyridin-2-yl)piperidin-4-one provides an indispensable blueprint of its 3D architecture. By utilizing a controlled vapor diffusion protocol and cryogenic Mo Kα diffraction, we successfully bypass the absorption issues associated with heavy halogens. The structural data confirms the sp3 -driven chair conformation of the piperidone ring and highlights the critical role of the bromine σ -hole in directing supramolecular assembly via halogen bonding. These insights are foundational for researchers utilizing this scaffold in rational drug design, where precise spatial orientation and non-covalent interaction mapping dictate target binding affinity.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione IUCr Journals (International Union of Crystallography)[Link]

  • Crystal structures of two chiral piperidine derivatives (PMC Archive) National Institutes of Health (NIH)[Link]

  • Halogen bonds in 2,5-dihalopyridine-copper(II) chloride complexes SciSpace[Link]

  • Cooperative Effects and Optimal Halogen Bonding Motifs for Self-Assembling Systems The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

1-(3-Bromopyridin-2-yl)piperidin-4-one: Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2; MW: 255.11 g/mol ) is a highly privileged building block and fragment scaffold in Fragment-Based Drug Discovery (FBDD). Adhering strictly to the "Rule of Three" (MW < 300, cLogP ≈ 1.5, H-bond donors = 0, H-bond acceptors = 3), this molecule is frequently utilized to probe the orthosteric and allosteric sites of G-protein-coupled receptors (GPCRs) and kinases.

The scaffold's utility lies in its dual functionality:

  • The 3-Bromopyridine Ring: Provides lipophilic surface area for π−π stacking, while the highly polarizable bromine atom can engage in halogen bonding (via its σ -hole) with backbone carbonyls in the receptor pocket.

  • The Piperidin-4-one Ring: The ketone acts as a strong hydrogen bond acceptor and serves as a synthetic handle for subsequent lead optimization (e.g., via reductive amination).

Because fragments exhibit inherently low initial binding affinities (typically Kd​ ranging from 10 μ M to 1 mM), traditional radioligand filtration assays fail due to rapid ligand dissociation during wash steps. Consequently, evaluating the receptor binding affinity of this scaffold requires highly sensitive, homogeneous, and biophysical assay modalities.

Assay Modality Selection for Fragment-Like Scaffolds

To accurately quantify the binding affinity of 1-(3-Bromopyridin-2-yl)piperidin-4-one, a two-tiered screening funnel is required.

  • Primary Screening (TR-FRET): 1[1] is chosen for its high-throughput capacity and mix-and-read homogeneous format. The time-resolved nature of the assay completely eliminates the nanosecond autofluorescence commonly associated with halogenated aromatic compounds.

  • Orthogonal Validation (SPR): 2[2] is employed as a secondary biophysical screen. SPR provides label-free, real-time kinetic data ( kon​ and koff​ ) and confirms 1:1 binding stoichiometry, which is critical for identifying false positives caused by fragment aggregation.

High-Throughput TR-FRET Binding Protocol

Rationale & Causality
  • Buffer Selection (Critical): Because the fragment contains a reactive piperidin-4-one (ketone), the assay buffer must strictly avoid primary amines (e.g., Tris or Glycine). Primary amines will undergo spontaneous Schiff base formation with the ketone during incubation, altering the fragment's chemical identity. HEPES or phosphate buffers must be used.

  • Fluorophore Selection: Utilizing a Terbium (Tb) cryptate donor allows for a long emission lifetime (milliseconds). By introducing a 50–100 μ s measurement delay, the assay 3[3] and light scattering artifacts.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.1% BSA, 0.05% Tween-20). The inclusion of BSA and Tween-20 prevents the non-specific adsorption of the lipophilic bromopyridine moiety to the microplate walls.

  • Complex Assembly: In a 384-well low-volume plate, add 5 nM of the target receptor (e.g., His-tagged GPCR in lipid nanodiscs) pre-incubated with 2 nM of a Terbium-labeled anti-His antibody (Donor).

  • Tracer Addition: Add a fluorescently labeled orthosteric ligand (Acceptor) at a concentration equal to its historical Kd​ .

  • Fragment Titration: Dispense 1-(3-Bromopyridin-2-yl)piperidin-4-one in a 10-point dose-response curve (ranging from 1 μ M to 1 mM). Maintain a strict, 4[4] (e.g., 2% v/v) across all wells to prevent solvent-induced fluorescence quenching.

  • Detection: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm and read emission at 620 nm (Tb donor) and 665 nm (Acceptor) after a 50 μ s delay. Calculate the 665/620 nm ratio.

Self-Validation System

The protocol validates itself via the Z'-factor calculation . Every plate must contain 16 wells of a positive control (10 μ M of a known high-affinity unlabeled competitor, representing 100% displacement) and 16 wells of a negative control (2% DMSO vehicle, representing 0% displacement). The assay is only deemed valid if the calculated Z'-factor is ≥0.5 .

Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale & Causality
  • Immobilization Strategy: Covalent amine coupling can destroy the active conformation of fragile receptors. Instead,5[5] (e.g., capturing a biotinylated receptor on a Streptavidin sensor chip) ensure homogeneous, directional orientation of the binding pockets.

  • Single-Cycle Kinetics: Because fragments exhibit extremely fast dissociation rates ( koff​ ), traditional multi-cycle kinetics with harsh regeneration steps are unnecessary and risk denaturing the surface. Single-cycle kinetics (injecting increasing concentrations sequentially without regeneration) is the optimal approach.

Step-by-Step Methodology
  • Surface Preparation: Immobilize the target receptor on Flow Cell 2 (Fc2) of a Series S Sensor Chip to a density of ~3000 RU. Leave Flow Cell 1 (Fc1) blank as a reference surface.

  • Solvent Correction Calibration: The bulk refractive index of 2% DMSO is massive compared to the 255 Da mass of the fragment. Inject a series of 8 blank buffers with DMSO concentrations ranging from 1.5% to 2.5% to create a solvent correction curve. This allows the software to subtract bulk solvent artifacts from the true binding response.

  • Analyte Injection: Inject 1-(3-Bromopyridin-2-yl)piperidin-4-one at 10, 30, 90, 270, and 810 μ M using a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Processing: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Self-Validation System

The SPR protocol validates itself via Stoichiometric Rmax​ Analysis . The theoretical maximum response ( Rmax​ ) is calculated as:

Rmax​=(MWfragment​/MWreceptor​)×Rimmobilized​×Valency

If the observed binding response significantly exceeds the theoretical Rmax​ (e.g., >1.2x), it mathematically proves that the fragment is aggregating or binding non-specifically, invalidating the hit.

Quantitative Data Interpretation

To determine if 1-(3-Bromopyridin-2-yl)piperidin-4-one is a viable starting point for lead optimization, raw affinity ( Kd​ ) must be normalized against its molecular weight to calculate Ligand Efficiency (LE) . An LE ≥0.30 kcal/mol/heavy atom is considered excellent for FBDD.

Table 1: Representative FBDD Metrics for 1-(3-Bromopyridin-2-yl)piperidin-4-one (Heavy Atoms = 14)

Target ClassAssay Modality Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
Model GPCR (e.g., mGluR5)TR-FRET (Competition)145N/AN/A0.38
Model GPCR (e.g., mGluR5)SPR (Direct Binding)160 4.5×103 0.72 0.37
Model Kinase (e.g., CDK2)SPR (Direct Binding)420 1.2×103 0.50 0.31

Note: The rapid koff​ rates ( >0.1s−1 ) are highly characteristic of fragment-like binding and validate the necessity of SPR over filtration assays.

Screening Workflow & Logic

The logical progression of evaluating this specific scaffold relies on eliminating false positives early. Because the bromopyridine moiety is highly lipophilic, thermodynamic solubility profiling must precede binding assays to prevent light-scattering in TR-FRET or super-stoichiometric aggregation in SPR.

G N1 1-(3-Bromopyridin-2-yl) piperidin-4-one N2 Solubility Profiling (Nephelometry / DLS) N1->N2 Buffer compatibility N3 Primary Screen: TR-FRET Assay N2->N3 Soluble fraction N4 Orthogonal Validation: SPR Biosensor N3->N4 IC50 < 500 µM Hit Triage N5 Hit Expansion & SAR Development N4->N5 Kinetic Validation (kon / koff)

Fig 1: Fragment screening workflow from primary TR-FRET to SPR kinetic validation.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Med Chem (via PubMed/NIH).2

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery (RSC).5

  • TR-FRET Measurements: Principle, Advantages, and Applications. BMG LABTECH.1

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET. Journal of the American Chemical Society.3

  • Optimization and development of a high-throughput TR-FRET screening assay. PMC / NIH.4

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A Roadmap to Pharmacokinetic Profiling: A Technical Guide for 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from the bench to the clinic is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of its pharmacokinetic (PK) profile. This document provides an in-depth technical guide on establishing the pharmacokinetic properties of the novel compound, 1-(3-Bromopyridin-2-yl)piperidin-4-one. As a compound with a piperidin-4-one moiety—a recognized pharmacophore in medicinal chemistry—and a substituted pyridine ring, it presents a compelling case for thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1][2][3][4]

Currently, there is no publicly available pharmacokinetic data for 1-(3-Bromopyridin-2-yl)piperidin-4-one. Therefore, this guide is structured as a strategic roadmap for its comprehensive evaluation. We will delve into the rationale behind experimental choices, from early in vitro assays to the design of a foundational in vivo study. The methodologies outlined herein are designed to build a robust data package that will inform go/no-go decisions in a drug discovery program.

The Strategic Imperative of Early ADME Profiling

In modern drug development, the early assessment of ADME properties is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[5][6] Identifying compounds with potential pharmacokinetic liabilities, such as poor absorption or rapid metabolism, before significant resources are invested is paramount.[6] For a novel compound like 1-(3-Bromopyridin-2-yl)piperidin-4-one, a tiered approach to ADME testing is recommended, starting with high-throughput in vitro screens and progressing to more complex in vivo models.

Foundational In Vitro ADME Characterization: A Multi-Parametric Approach

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to predict the in vivo behavior of the compound.[6][7] These assays are crucial for establishing a baseline understanding of the molecule's drug-like properties.

Physicochemical Properties

The intrinsic physicochemical characteristics of a compound are the bedrock of its pharmacokinetic profile.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic and Kinetic Solubility AssaysPoor solubility can limit oral absorption and lead to erratic bioavailability.[7]
Lipophilicity (LogD) Shake-flask method at pH 7.4Lipophilicity influences permeability, plasma protein binding, and metabolic clearance.[7]
Chemical Stability Incubation in buffers at various pH valuesAssesses degradation in the gastrointestinal tract and informs formulation development.[8]
Absorption and Permeability

For a drug to be orally bioavailable, it must effectively cross the intestinal epithelium.

ParameterExperimental MethodRationale
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)A high-throughput screen to predict passive diffusion.
Caco-2 Cell Permeability AssayA more complex model using a human colon adenocarcinoma cell line to assess both passive and active transport.[6]
Metabolism and Stability

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.

ParameterExperimental MethodRationale
Metabolic Stability Liver Microsomal Stability AssayUtilizes microsomes containing cytochrome P450 enzymes to assess phase I metabolic stability.[8]
Hepatocyte Stability AssayA more comprehensive model that includes both phase I and phase II metabolic enzymes.[8]
Metabolite Identification High-Resolution Mass SpectrometryIdentifies potential "soft spots" on the molecule that are susceptible to metabolism.[8]
CYP450 Inhibition Fluorometric or LC-MS/MS-based assaysEvaluates the potential for the compound to cause drug-drug interactions by inhibiting major CYP450 isoforms.[7]
Distribution

Understanding how a drug distributes in the body is crucial for predicting its efficacy and potential for toxicity.

ParameterExperimental MethodRationale
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the fraction of the drug that is unbound and free to interact with its target.[8]

In Vivo Pharmacokinetic Study Design: The First Look in a Living System

Following promising in vitro data, the next critical step is to evaluate the compound's pharmacokinetic profile in a living organism.[9][10] A well-designed initial in vivo study can provide invaluable information on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[9]

Animal Model Selection

The choice of animal model is a critical decision. Rodent models, such as mice or rats, are typically used for initial PK studies due to their well-characterized physiology and cost-effectiveness.[9]

Study Design

A typical design for a first-in-animal PK study would involve administering 1-(3-Bromopyridin-2-yl)piperidin-4-one to a cohort of rodents via both intravenous (IV) and oral (PO) routes.[11]

  • Intravenous Administration: Provides a direct measure of systemic clearance and volume of distribution.

  • Oral Administration: Allows for the determination of oral bioavailability and absorption characteristics.

Serial blood samples are collected at predetermined time points, and the concentration of the parent drug in plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.

Key Pharmacokinetic Parameters to Determine
ParameterDescription
Clearance (CL) The volume of plasma cleared of the drug per unit of time.[12]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.[12]
Area Under the Curve (AUC) The integral of the drug concentration-time curve, which reflects the total systemic exposure to the drug.[13]
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Bioavailability (F%) The fraction of the administered dose that reaches the systemic circulation.[13]

Experimental Protocols and Data Visualization

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of 1-(3-Bromopyridin-2-yl)piperidin-4-one in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and buffer.

  • Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life is calculated.

Visualization of the Pharmacokinetic Workflow

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis and Interpretation physchem Physicochemical Properties permeability Permeability (PAMPA, Caco-2) physchem->permeability Informs metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Guides distribution Plasma Protein Binding metabolism->distribution Prioritizes animal_model Rodent Model (Mouse or Rat) distribution->animal_model Leads to dosing IV and PO Dosing animal_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_parameters Calculation of PK Parameters (CL, Vd, t½, F%) bioanalysis->pk_parameters sar Structure-Activity Relationship (SAR) Analysis pk_parameters->sar decision Go/No-Go Decision sar->decision

Caption: A streamlined workflow for the pharmacokinetic characterization of a novel compound.

Predicted Metabolic Fate of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Based on the chemical structure, several potential metabolic pathways can be predicted. The piperidin-4-one ring is susceptible to reduction of the ketone to a secondary alcohol. The pyridine ring may undergo oxidation, and the bromine atom could be a site for dehalogenation. The ether linkage is also a potential site of cleavage. Identifying these metabolites early can aid in understanding the compound's clearance mechanisms and potential for active metabolites.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic properties of the novel compound 1-(3-Bromopyridin-2-yl)piperidin-4-one. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package to guide its future development. The insights gained from these studies will be instrumental in optimizing the compound's structure-activity relationship, designing future efficacy and toxicology studies, and ultimately, determining its potential as a therapeutic candidate.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • In Vitro ADME CRO Services | ADME Drug Discovery. (n.d.). Symeres.
  • ADME Assays & Metabolite Profiling and Identification Services. (n.d.). IQVIA Laboratories.
  • What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • In Vivo PK Studies. (n.d.). Creative Biolabs.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ScienceDirect.
  • 1-(3-bromopyridin-2-yl)piperidin-4-one. (n.d.). Guidechem.
  • PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. (n.d.). ACNP.
  • 1-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one. (n.d.). Appchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • The Versatile Building Block: A Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.
  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed.
  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. (2012, November 15). PubMed.
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012, November 15). DOI.
  • 3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one. (n.d.). EvitaChem.
  • Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). AccessPharmacy.
  • Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP. (2023, May 31). Wiley Online Library.
  • Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution. (2024, March 11). LinkedIn.
  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018, May 15). PubMed.
  • 204223Orig1s000. (2013, April 1). accessdata.fda.gov.
  • 4-Bromo-1-(piperidin-4-yl)-2-methylimidazole. (n.d.). Sigma-Aldrich.
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  • The Bioavailability of Drugs. (2024, January 3). Encyclopedia MDPI.
  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (2014, August 15). ChemMedChem.
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Discovery and Synthesis of Novel 1-(3-Bromopyridin-2-yl)piperidin-4-one Analogs: A Technical Guide for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, high-quality screening libraries relies heavily on privileged, bifunctional scaffolds. The molecule 1-(3-bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) represents one such versatile building block[1],[2]. By combining an electrophilic aryl bromide with a nucleophilic/electrophilic ketone handle, this scaffold enables orthogonal late-stage functionalization (LSF). This whitepaper details the structural rationale, optimized synthesis, and divergent functionalization pathways of this core scaffold, providing researchers with field-proven, self-validating protocols for analog generation.

Structural Rationale & Pharmacophore Utility

The architectural value of 1-(3-bromopyridin-2-yl)piperidin-4-one lies in its dual reactivity and conformational pre-organization.

  • The 3-Bromopyridine Vector : The bromine atom at the C3 position of the pyridine ring serves as a pre-activated site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • The Piperidin-4-one Vector : The C4 ketone is highly susceptible to nucleophilic attack, making it an ideal substrate for reductive amination, Wittig olefination, or complex spirocyclization[4].

  • Conformational Locking : The steric bulk of the ortho-halogen relative to the piperidine nitrogen restricts the rotation of the C-N bond. This pre-organizes the conformation of the molecule, which frequently minimizes the entropic penalty upon target binding, thereby enhancing the affinity of derived analogs for targets such as the Dopamine D1 Receptor (D1R)[3] and Transient Receptor Potential Vanilloid 1 (TRPV1)[5].

Retrosynthetic Analysis & Core Synthesis

The most efficient route to the core scaffold utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed deprotection.

CoreSynthesis SM1 3-Bromo-2-fluoropyridine (Electrophile) SNAr SNAr Reaction (DIPEA, NMP, 120°C) SM1->SNAr SM2 1,4-Dioxa-8-azaspiro[4.5]decane (Nucleophile) SM2->SNAr Acetal Acetal Intermediate (Protected Core) SNAr->Acetal Deprotect Acetal Cleavage (HCl, THF/H2O, 60°C) Acetal->Deprotect Core 1-(3-Bromopyridin-2-yl)piperidin-4-one (Target Scaffold) Deprotect->Core

Caption: Retrosynthetic workflow for the core 1-(3-bromopyridin-2-yl)piperidin-4-one scaffold via SNAr.

Causality in Experimental Design
  • Electrophile Selection : 3-bromo-2-fluoropyridine is strictly preferred over 3-bromo-2-chloropyridine. The highly electronegative fluorine atom strongly polarizes the C-F bond, significantly lowering the activation energy required to form the Meisenheimer complex during the addition step of the SNAr mechanism[3].

  • Nucleophile Protection : Free piperidin-4-one is prone to base-catalyzed aldol self-condensation at the elevated temperatures required for SNAr. Masking the ketone as an acetal using 1,4-dioxa-8-azaspiro[4.5]decane completely suppresses this degradation pathway.

  • Solvent and Base : N-Methyl-2-pyrrolidone (NMP) is selected for its high dielectric constant, which stabilizes the polar transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing with the secondary amine for the electrophile.

Divergent Late-Stage Functionalization (LSF)

Once the core scaffold is isolated, it serves as a divergence point for generating highly functionalized libraries targeting diverse biological pathways.

LSF_Pathways Core 1-(3-Bromopyridin-2-yl)piperidin-4-one (Bifunctional Scaffold) PathA Pathway A: Pyridine C3 (Suzuki-Miyaura Coupling) Core->PathA PathB Pathway B: Piperidine C4 (Reductive Amination) Core->PathB PathC Pathway C: Dual Modification (Spirocyclization + Cross-Coupling) Core->PathC ProdA Biaryl Analogs (e.g., D1R Agonists) PathA->ProdA ProdB C4-Amino Analogs (e.g., TRPV1 Antagonists) PathB->ProdB ProdC Spirocyclic Analogs (e.g., PLPro Inhibitors) PathC->ProdC

Caption: Divergent late-stage functionalization pathways for the piperidin-4-one scaffold.

  • Pathway A (Biaryl Formation) : Suzuki-Miyaura coupling at the C3 position yields biaryl systems. Such analogs have been extensively explored in the development of G-protein biased, non-catechol Dopamine D1 Receptor (D1R) agonists[3].

  • Pathway B (C4-Amination) : Reductive amination at the C4 position generates 4-aminopiperidine derivatives, a motif heavily utilized in designing orally available Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[5].

  • Pathway C (Spirocyclization) : Dual modification involving spirocyclization at the C4 ketone and cross-coupling at the C3 bromide has recently led to the discovery of spiro[chromane-2,4′-piperidine] derivatives as potent, irreversible inhibitors of the SARS-CoV-2 Papain-like Protease (PLPro)[4],[6].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is verified before progressing to the next synthetic node.

Protocol 1: Synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one
  • SNAr Reaction : Charge a flame-dried, argon-purged flask with 3-bromo-2-fluoropyridine (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv), and DIPEA (2.0 equiv) in anhydrous NMP (to reach 0.5 M). Stir at 120 °C for 16 hours.

  • Workup : Cool the mixture to room temperature, dilute with EtOAc (10 volumes), and wash sequentially with water (3x) and brine (1x). Causality: Multiple water washes are critical to completely partition the high-boiling NMP and DIPEA hydrofluoride salts into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Deprotection : Dissolve the crude acetal in a 1:1 (v/v) mixture of THF and 2 M aqueous HCl. Stir at 60 °C for 4 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete upon the total consumption of the non-polar acetal spot. Confirm product identity via LC-MS: look for the appearance of the [M+H]+ peak at m/z 255.1 / 257.1, which must exhibit the characteristic 1:1 isotopic pattern indicative of a single bromine atom[1].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (Pathway A)
  • Setup : In a microwave vial, combine 1-(3-bromopyridin-2-yl)piperidin-4-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in a 1,4-dioxane/H₂O mixture (4:1 v/v). Causality: The biphasic solvent system is essential; dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle[4].

  • Catalyst Addition : Degas the mixture via nitrogen sparging for 10 minutes to prevent oxidative quenching of the palladium catalyst. Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Reaction & Validation : Heat to 90 °C for 4 hours. Validate completion via LC-MS by observing the disappearance of the m/z 255.1/257.1 doublet and the emergence of the debrominated cross-coupled product mass.

Quantitative Data Presentation

Table 1: Reaction Optimization for the SNAr Acetal Intermediate Synthesis This table demonstrates the critical nature of the leaving group and base selection in optimizing the core scaffold yield.

EntryElectrophileSolventBaseTemp (°C)Isolated Yield (%)
13-Bromo-2-chloropyridineDMFK₂CO₃10015%
23-Bromo-2-chloropyridineNMPDIPEA12042%
33-Bromo-2-fluoropyridineNMPK₂CO₃12068%
4 3-Bromo-2-fluoropyridine NMP DIPEA 120 89%

Table 2: Biological Utility of 1-(3-Bromopyridin-2-yl)piperidin-4-one Derivatives Summary of pharmacological metrics achieved via divergent late-stage functionalization of the core scaffold.

Derivative ClassTarget Receptor / EnzymeKey Structural ModificationBiological Efficacy
Biaryl AnalogsDopamine D1 Receptor (D1R)C3-Suzuki Coupling (Aryl addition)EC₅₀ = 88 nM (G-protein bias)[3]
4-AminopiperidinesTRPV1 ChannelC4-Reductive AminationIC₅₀ < 100 nM[5]
Spirocyclic AnalogsSARS-CoV-2 PLProC4-Spirocyclization + C3-ArylIC₅₀ = 0.059 μM[6]
References
  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: ACS Chemical Neuroscience / PMC URL:[Link]

  • Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

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Methodological & Application

Synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and widely adopted method for the formation of carbon-nitrogen bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and a framework for successful synthesis and characterization.

Introduction

1-(3-Bromopyridin-2-yl)piperidin-4-one is a key intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of a bromine atom on the pyridine ring and a ketone functionality within the piperidine moiety offers multiple avenues for further chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The ketone group can be readily transformed into other functional groups, including alcohols, amines, and oximes, or utilized in condensation reactions to construct more complex heterocyclic systems.

The synthesis of this compound is most effectively achieved through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming C-N bonds between aryl halides and amines.[1] Its development has significantly advanced the synthesis of aromatic amines, offering a milder and more functional-group-tolerant alternative to traditional methods.[1] This protocol will detail the application of the Buchwald-Hartwig amination for the efficient synthesis of the title compound.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed coupling of 2,3-dibromopyridine with piperidin-4-one. The reaction is typically carried out in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents R1 2,3-Dibromopyridine P1 1-(3-Bromopyridin-2-yl)piperidin-4-one R1->P1 + R2 Piperidin-4-one R2->P1 + C1 Pd Catalyst L1 Ligand B1 Base S1 Solvent

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol outlines a detailed procedure for the synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,3-Dibromopyridine≥98%Commercially Available
Piperidin-4-one hydrochloride≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox (recommended)

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Addition of Reactants and Solvent:

    • Under a positive pressure of inert gas, add 2,3-dibromopyridine (1.0 eq) and piperidin-4-one hydrochloride (1.2 eq) to the reaction flask.

    • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (2,3-dibromopyridine).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is generally complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is typically effective. The exact ratio will depend on the polarity of the product and any impurities.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ligand_Exchange Ligand Exchange (R2NH) Ar-Pd(II)-X(L_n)->Ligand_Exchange Ar-Pd(II)-NHR2(L_n) [Ar-Pd(II)-NHR2(Ln)]+X- Ligand_Exchange->Ar-Pd(II)-NHR2(L_n) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR2(L_n)->Deprotonation Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(Ln) Deprotonation->Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n)->Pd(0)L_n Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive_Elimination Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,3-dibromopyridine).

  • Ligand Exchange: The amine (piperidin-4-one) displaces the halide from the palladium complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium compounds can be toxic and should be handled with care.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Toluene is a flammable and volatile solvent. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one via a Buchwald-Hartwig amination. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of the synthesis.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link].

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Available at: [Link].

  • Google Patents. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link].

Sources

Application Note: Orthogonal Functionalization of 1-(3-Bromopyridin-2-yl)piperidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the strategic selection of chemical building blocks dictates the efficiency of library generation. 1-(3-Bromopyridin-2-yl)piperidin-4-one is a highly versatile, bifunctional scaffold utilized extensively in1[1]. By integrating a reactive piperidin-4-one core with a 3-bromopyridine moiety, this molecule offers orthogonal reactivity. The ketone acts as a primary handle for aliphatic functionalization (e.g., reductive amination, spirocyclization), while the aryl bromide serves as a robust partner for transition-metal-catalyzed cross-coupling reactions. This dual nature allows for the rapid, divergent generation of complex, sp³-rich chemical libraries.

Physicochemical Properties & Molecular Profile

To effectively utilize this compound in synthetic workflows, understanding its baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValueCausality / Impact on Synthesis
CAS Number 1057282-66-2Unique identifier for procurement and cataloging[1].
Molecular Formula C10H11BrN2OIndicates a high degree of sp³ character relative to standard flat aromatics.
Molecular Weight 255.11 g/mol Low MW makes it an ideal fragment-like starting material for lead generation.
Topological Polar Surface Area 33.2 ŲExcellent membrane permeability profile; ideal for CNS-targeted library design.
Hydrogen Bond Acceptors 3Capable of forming key interactions within kinase or GPCR binding pockets.
Rotatable Bonds 1High structural rigidity, reducing the entropic penalty upon target binding.

Medicinal Chemistry Applications: The Bifunctional Paradigm

The Piperidin-4-one Core: Accessing sp³ Chemical Space

Piperidones are indispensable precursors in the pharmaceutical industry, frequently serving as intermediates for chiral aminopiperidines—a ubiquitous structural motif found in numerous alkaloid natural products and 2[2]. The C4-ketone can be derivatized via reductive amination to yield diverse 4-aminopiperidines. Notably, N-aryl and N-alkyl substituted piperidines are predominant pharmacophores in3[3].

The 3-Bromopyridine Motif: Expanding Aromatic Diversity

The 3-bromopyridine segment provides a direct handle for palladium-catalyzed C-C and C-N bond formation. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique used to introduce diverse aryl and heteroaryl groups at the 3-position of the pyridine ring, allowing medicinal chemists to explore chemical space to optimize potency, selectivity, and pharmacokinetics (e.g., in the development of4)[4]. Additionally, Buchwald-Hartwig aminations can be employed to synthesize complex aniline derivatives, which are critical for targeting the.

Synthetic Workflow & Orthogonal Strategy

The true power of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its orthogonal reactivity. A chemist can first functionalize the ketone (leaving the aryl bromide intact) or perform a cross-coupling on the pyridine ring (leaving the ketone intact for later modification).

G cluster_ketone C4-Ketone Functionalization cluster_bromide C3-Bromide Functionalization Core 1-(3-Bromopyridin-2-yl) piperidin-4-one RedAm Reductive Amination (NaBH(OAc)3, Amine) Core->RedAm Amines Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Core->Bucherer Spirohydantoins Wittig Wittig Olefination (Phosphonium Ylide) Core->Wittig Alkenes Suzuki Suzuki-Miyaura (Pd-cat, Ar-B(OH)2) Core->Suzuki Biaryls Buchwald Buchwald-Hartwig (Pd-cat, Amine) Core->Buchwald Aminopyridines Sonogashira Sonogashira (Pd/Cu-cat, Alkyne) Core->Sonogashira Alkynylpyridines

Divergent synthetic workflows for 1-(3-Bromopyridin-2-yl)piperidin-4-one functionalization.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires highly reproducible, self-validating protocols. The following methodologies have been optimized for chemoselectivity, ensuring that functionalizing one moiety does not inadvertently destroy the other.

Protocol A: Chemoselective Reductive Amination (Ketone Functionalization)

Objective: To synthesize 4-aminopiperidine derivatives while preserving the 3-bromopyridine moiety for subsequent cross-coupling. Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the starting ketone, preventing the formation of the undesired piperidin-4-ol byproduct.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Insight: The weak acid catalyzes the formation of the iminium ion, which is crucial when using weakly nucleophilic anilines.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 equiv) in portions over 10 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 12-16 hours. Monitor completion via LC-MS. The mass of the desired product should reflect the addition of the amine minus water ( [M+H]+=Mketone​+Mamine​−18 ).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~8. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of DCM to 10% MeOH in DCM with 1% Et₃N to prevent amine streaking).

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Objective: To couple an arylboronic acid to the 3-position of the pyridine ring. Rationale: The [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst is chosen due to its large bite angle, which facilitates the reductive elimination step. This is particularly useful for sterically demanding ortho-substituted pyridines.

Step-by-Step Procedure:

  • Reagent Assembly: In a microwave vial or Schlenk flask, combine 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Insight: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is required for the transmetalation step.

  • Degassing (Critical Step): Sparge the mixture with argon or nitrogen gas for 10 minutes. Insight: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which leads to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vial immediately.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the appended aryl group.

Sources

Application Note: Advanced NMR Spectroscopy Protocols for Conformational Analysis of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Mechanistic Context

The compound 1-(3-Bromopyridin-2-yl)piperidin-4-one (Molecular Formula: C10H11BrN2O, MW: 255.11 g/mol ) is a highly valued screening compound and structural intermediate in small-molecule drug discovery[1][2]. N-aryl piperidines are ubiquitous motifs in medicinal chemistry; however, their structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy often presents significant analytical challenges[3][4].

The primary challenge arises from restricted rotation around the C(aryl)–N(piperidine) bond[5][6]. The lone pair of electrons on the piperidine nitrogen delocalizes into the electron-deficient pyridine ring, imparting partial double-bond character to the C–N linkage. Concurrently, the bulky bromine atom at the 3-position of the pyridine ring creates severe steric hindrance against the equatorial protons of the piperidine ring[7].

This combination of electronic delocalization and steric clash raises the rotational energy barrier, causing the molecule to exist as distinct rotamers that exchange slowly on the NMR timescale at ambient temperature[5][7]. Consequently, standard 1D NMR spectra often exhibit severe line broadening or complex, overlapping multiplet sets that can be misidentified as impurities. This application note details the causal reasoning and step-by-step protocols required to accurately characterize this molecule using Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY).

Experimental Protocols

To ensure a self-validating analytical system, the following protocols integrate physical chemistry principles with rigorous instrument calibration.

Protocol A: Sample Preparation for Dynamic NMR

Causality: The choice of solvent dictates the accessible temperature range for VT-NMR. Because the coalescence temperature ( Tc​ ) for sterically hindered N-aryl piperidines often exceeds 350 K, high-boiling solvents are mandatory[6].

  • Solvent Selection: Select Dimethyl Sulfoxide- d6​ (DMSO- d6​ , boiling point 462 K) or Toluene- d8​ (boiling point 383 K). Avoid CDCl 3​ for high-temperature studies.

  • Concentration: Dissolve exactly 15–20 mg of 1-(3-Bromopyridin-2-yl)piperidin-4-one in 0.6 mL of the deuterated solvent to achieve a concentration of ~100 mM. This ensures high signal-to-noise (S/N) for 2D experiments without causing viscosity-induced line broadening.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation Step: The TMS peak serves as a linewidth reference. If the piperidine peaks broaden while the TMS peak remains a sharp singlet (linewidth < 1.0 Hz), the broadening is definitively caused by chemical exchange, not poor magnetic field homogeneity (shimming)[8].

Protocol B: Variable Temperature (VT) 1H NMR Workflow

Causality: Heating the sample increases the kinetic energy of the molecules, accelerating the C–N bond rotation until it exceeds the NMR timescale (fast exchange limit), resulting in time-averaged, sharp signals[7].

  • Initial Acquisition: Acquire a standard 1D 1 H and 13 C NMR spectrum at 298 K. Note the line broadening in the piperidine N -CH 2​ signals (expected around 3.2–3.6 ppm).

  • Temperature Calibration: Calibrate the VT unit using an external standard (e.g., 100% Ethylene Glycol for high temperatures) to ensure the thermocouple reading matches the actual sample temperature.

  • Incremental Heating: Increase the probe temperature in 10 K increments from 298 K to 380 K.

  • Equilibration & Tuning (Critical): At each temperature step, allow 5 minutes for thermal equilibration. You must re-tune and re-match the RF probe. Causality: The dielectric constant of the solvent changes with temperature, altering the impedance of the RF coil. Failure to re-tune results in pulse length errors, phase distortions, and poor excitation profiles.

  • Shimming: Re-optimize the Z1 and Z2 shim gradients at each step, as thermal convection currents within the sample tube will distort the magnetic field.

  • Data Acquisition: Acquire 16 scans at each temperature. Identify the Coalescence Temperature ( Tc​ ), the exact point where the two broad rotameric signals merge into a single, flat-topped peak[5].

Protocol C: 2D NOESY / EXSY for Rotamer Mapping

Causality: To map which signals belong to which rotamer at the slow-exchange limit (e.g., at 273 K), a 2D NOESY experiment is utilized.

  • Setup: Set the probe temperature to 273 K (or lower) to freeze the rotation.

  • Mixing Time ( τm​ ): Set the mixing time to 300–500 ms.

  • Phase-Based Self-Validation: In the resulting spectrum, chemical exchange (EXSY) cross-peaks between the two rotamers will appear with the same phase as the diagonal peaks (typically positive/red). Conversely, true Nuclear Overhauser Effect (NOE) cross-peaks representing spatial proximity will have the opposite phase (negative/blue) for small molecules in the extreme narrowing limit. This phase distinction perfectly isolates rotational exchange from spatial geometry[8].

Data Interpretation & Quantitative Summaries

Conformational Symmetry Analysis

Due to the ketone at the 4-position, the piperidine ring is structurally symmetric.

  • Fast Exchange (High Temp, > Tc​ ): Rapid rotation averages the environments. The piperidine ring shows 2 distinct CH 2​ environments: C2/C6 (adjacent to N) and C3/C5 (adjacent to C=O).

  • Slow Exchange (Low Temp, < Tc​ ): The rotation is locked. One side of the piperidine ring is held close to the 3-bromo group, while the other is close to the pyridine nitrogen lone pair. The symmetry is broken, resulting in 4 distinct CH 2​ environments[6].

Table 1: Expected 1 H NMR Chemical Shift Dynamics (Simulated for DMSO- d6​ )

Structural RegionProton Assignment298 K (Intermediate Exchange)370 K (Fast Exchange Limit)260 K (Slow Exchange Limit)
Pyridine Ring H-6 (adjacent to N)~8.25 ppm (dd, sharp)~8.25 ppm (dd, sharp)~8.25 ppm (dd, sharp)
Pyridine Ring H-4 (adjacent to Br)~7.95 ppm (dd, sharp)~7.95 ppm (dd, sharp)~7.95 ppm (dd, sharp)
Pyridine Ring H-5~6.90 ppm (dd, sharp)~6.90 ppm (dd, sharp)~6.90 ppm (dd, sharp)
Piperidine Ring C2-H 2​ & C6-H 2​ 3.30 - 3.60 ppm (Broad hump)3.45 ppm (Triplet, 4H)3.65 ppm (t, 2H) & 3.25 ppm (t, 2H)
Piperidine Ring C3-H 2​ & C5-H 2​ 2.40 - 2.60 ppm (Broad hump)2.50 ppm (Triplet, 4H)2.65 ppm (t, 2H) & 2.35 ppm (t, 2H)
Kinetic Parameter Calculation

The Eyring equation is used to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C–N bond rotation at the coalescence temperature[7]:

ΔG‡=−RTc​ln(kB​Tc​kc​h​)

Where the exchange rate at coalescence ( kc​ ) is determined by the frequency separation of the peaks at the slow-exchange limit ( Δν ): kc​=2​πΔν​ .

Table 2: Typical VT-NMR Kinetic Parameters for 3-Halo-N-Aryl Piperidines

ParameterSymbolTypical Value RangeUnit
Coalescence Temperature Tc​ 320 – 345K
Peak Separation (Slow Exchange) Δν 120 – 160Hz
Exchange Rate at Tc​ kc​ 266 – 355s −1
Gibbs Free Energy of Activation ΔG‡ 65.0 – 72.0kJ/mol

Workflow Visualization

The following diagram outlines the logical decision tree and experimental workflow for resolving restricted rotation in drug intermediates.

NMR_Workflow Start Sample Preparation (1-(3-Bromopyridin-2-yl)piperidin-4-one) Add TMS Standard RT_NMR Ambient Temp 1D NMR (1H & 13C at 298 K) Start->RT_NMR Decision Peak Broadening / Rotamers Detected? RT_NMR->Decision Validate Self-Validation: Is TMS peak sharp (<1Hz)? Decision->Validate Yes (Broad Peaks) End Final Structural & Conformational Elucidation Decision->End No (Sharp Peaks) VT_NMR Variable Temperature (VT) NMR Heat in 10K steps to find Tc (Re-tune & Re-shim at each step) Validate->VT_NMR Yes (Chemical Exchange) Reshim Re-shim Magnet (Fix Field Homogeneity) Validate->Reshim No (Poor Shimming) TwoD_NMR 2D EXSY / NOESY Cool to 260K (Slow Exchange) Map Phase-Correlated Peaks VT_NMR->TwoD_NMR Tc Identified Analysis Data Processing & Kinetic Analysis (Eyring Eq) Calculate ΔG‡ TwoD_NMR->Analysis Analysis->End Reshim->RT_NMR

Figure 1: Decision tree and analytical workflow for resolving restricted C-N bond rotation via NMR.

References

  • RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Available at: [Link]

  • PMC - National Institutes of Health. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." NIH. Available at: [Link]

  • RSC Publishing. "A dynamic NMR determination of N–O or N–CH2 bond rotation in N-alkoxy- or N-alkyl-2,2,6,6-tetramethylpiperidines." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • News-Medical.Net. "NMR spectrometry analysis for drug discovery and development." News-Medical. Available at: [Link]

  • AZoOptics. "The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery." AZoOptics. Available at:[Link]

  • Nanalysis. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis. Available at: [Link]

  • PMC - National Institutes of Health. "Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA." NIH. Available at:[Link]

  • MDPI. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules. Available at: [Link]

Sources

Scale-Up Manufacturing Process for 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The piperidin-4-one scaffold is a highly versatile pharmacophore, serving as a critical intermediate in the synthesis of numerous biologically active compounds, including anti-HIV agents, antineoplastic drugs, and selective kinase inhibitors [1]. Specifically, 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) is a high-value building block where the bromo-pyridine moiety provides a functional handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [2].

Scaling up the synthesis of this molecule presents distinct chemical engineering challenges. Direct nucleophilic aromatic substitution (SNAr) using unprotected piperidin-4-one under basic conditions inevitably triggers intermolecular aldol condensations, leading to complex polymeric mixtures and catastrophic yield loss. To circumvent this, our validated scale-up protocol utilizes a protective group strategy, employing 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene acetal) followed by a controlled acidic deprotection.

Mechanistic Causality & Process Design

As a self-validating system, every parameter in this protocol is designed with a specific chemical causality:

  • Substrate Selection (The Electrophile): We select 2-fluoro-3-bromopyridine over 2,3-dibromopyridine [3]. Fluoride is a vastly superior leaving group in SNAr reactions compared to bromide. The highly electronegative fluorine atom strongly polarizes the C-F bond, lowering the activation energy required to form the intermediate Meisenheimer complex at the 2-position, ensuring >98% regioselectivity and preventing competitive substitution at the 3-position [4].

  • Solvent & Base (SNAr Phase): N-Methyl-2-pyrrolidone (NMP) is chosen for its high dielectric constant, which stabilizes the polar transition state. Potassium carbonate (K2CO3) is utilized as a mild, heterogeneous base. Unlike stronger bases (e.g., NaOtBu), K2CO3 minimizes the risk of benzyne-intermediate formation or degradation of the halopyridine ring.

  • Deprotection Thermodynamics: The hydrolysis of the ethylene acetal is driven to completion using 3M HCl in Tetrahydrofuran (THF). THF ensures the intermediate remains fully solubilized, preventing biphasic mass-transfer limitations that typically stall deprotection kinetics at scale.

Process Visualization

G N1 2-Fluoro-3-bromopyridine + 1,4-Dioxa-8-azaspiro[4.5]decane N2 SNAr Reaction (K2CO3, NMP, 90°C, 12h) N1->N2 Base addition N3 Intermediate Acetal Isolation & Aqueous Wash N2->N3 Conversion >98% N4 Acidic Deprotection (3M HCl, THF, 60°C, 4h) N3->N4 Acid addition N5 Neutralization & Extraction (NaOH, EtOAc) N4->N5 pH adjustment to 8-9 N6 Crystallization (EtOAc / Heptane) N5->N6 Solvent swap N7 1-(3-Bromopyridin-2-yl)piperidin-4-one (Target API Intermediate) N6->N7 Filtration & Drying

Figure 1: Two-step scale-up manufacturing workflow for 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Step-by-Step Experimental Protocol

Phase 1: SNAr Reaction (Acetal Formation)

This phase couples the piperidine derivative to the pyridine ring.

  • Reactor Preparation: Purge a glass-lined reactor with N2 for 15 minutes.

  • Solvent & Reagent Charging: Charge the reactor with NMP (5.0 volumes relative to the limiting reagent). Add 2-fluoro-3-bromopyridine (1.0 equivalent, limiting reagent).

  • Nucleophile Addition: Add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 equivalents). The slight excess ensures complete consumption of the expensive fluoropyridine.

  • Base Addition: Add finely milled anhydrous K2CO3 (2.0 equivalents). Note: Milling increases the surface area, accelerating the heterogeneous reaction.

  • Heating & IPC: Heat the suspension to 90 °C under vigorous agitation (250 RPM). Maintain for 12 hours.

    • In-Process Control (IPC): Sample for HPLC. Proceed when 2-fluoro-3-bromopyridine is < 1.0% (Area %).

  • Workup: Cool the mixture to 20 °C. Quench by slowly adding Purified Water (15.0 volumes). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5.0 volumes).

  • Washing: Wash the combined MTBE organic layers with 5% aqueous LiCl (2 x 3.0 volumes) to completely remove residual NMP.

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to yield the intermediate acetal as a viscous amber oil.

Phase 2: Acidic Deprotection

This phase unmasks the ketone to yield the final product.

  • Solubilization: Dissolve the crude intermediate acetal in THF (5.0 volumes) in a clean reactor.

  • Hydrolysis: Slowly charge 3M aqueous HCl (5.0 volumes). Caution: Mild exotherm.

  • Heating: Heat the biphasic mixture to 60 °C. Stir vigorously for 4 to 6 hours.

    • IPC: Sample for HPLC. Proceed when the intermediate acetal is < 0.5%.

  • Neutralization: Cool the reactor to 5–10 °C. Slowly add 6M NaOH dropwise until the pH of the aqueous layer reaches 8.5–9.0. Critical Step: Strict temperature control (<20 °C) during neutralization prevents base-catalyzed degradation of the newly formed ketone.

  • Extraction: Extract the neutralized mixture with Ethyl Acetate (EtOAc) (2 x 5.0 volumes).

  • Drying: Wash the combined EtOAc layers with saturated brine (3.0 volumes). Perform azeotropic drying by distilling off 3.0 volumes of EtOAc, then replenish with fresh dry EtOAc.

Phase 3: Crystallization & Isolation

This phase ensures high purity and optimal particle size distribution.

  • Solvent Swap: Concentrate the dried EtOAc solution to exactly 2.0 volumes under vacuum at 45 °C.

  • Anti-Solvent Addition: Adjust the temperature to 50 °C. Slowly charge n-Heptane (6.0 volumes) over 1 hour. A slight cloudiness should appear, indicating the metastable zone.

  • Seeding (Optional but recommended): Add 0.5% w/w of pure 1-(3-Bromopyridin-2-yl)piperidin-4-one seeds.

  • Cooling Ramp: Cool the slurry linearly to 0–5 °C at a rate of 10 °C/hour to promote the growth of large, filterable crystals.

  • Filtration: Filter the slurry using a Nutsche filter. Wash the wet cake with pre-chilled (0 °C) EtOAc/Heptane (1:4 v/v, 2.0 volumes).

  • Drying: Dry the product in a vacuum oven at 45 °C and <50 mbar for 12 hours to afford the title compound as an off-white to pale yellow crystalline solid.

Quantitative Scale-Up Data

The robustness of this protocol has been validated across multiple scales. The table below summarizes the key manufacturing metrics, demonstrating consistent yield and purity profiles while maintaining a highly efficient E-Factor (kg waste / kg product).

MetricBench Scale (100 g)Pilot Scale (1.0 kg)Kilo-Lab Scale (10.0 kg)
SNAr Conversion (IPC) 99.2%98.9%99.0%
Intermediate Yield (Assay) 92%91%90%
Deprotection Conversion >99.5%99.1%99.3%
Overall Isolated Yield 84% 82% 81%
Final HPLC Purity 99.8%99.6%99.5%
E-Factor 18.516.214.8
Space-Time Yield ( kg/L/day ) 0.0450.0520.055

Note: The reduction in E-Factor at larger scales is attributed to optimized solvent recovery (MTBE and THF) implemented during the kilo-lab campaigns.

References

  • Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed (National Institutes of Health) URL: [Link]

Application Note: Strategic Functionalization of 1-(3-Bromopyridin-2-yl)piperidin-4-one in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Scaffold Reactivity, Causality in Reaction Design, and Validated Protocols

Executive Summary

The compound 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) is a highly versatile, bifunctional privileged scaffold widely utilized in the discovery and development of Active Pharmaceutical Ingredients (APIs)[1]. Featuring both an electrophilic piperidone ketone and a cross-coupling-competent aryl bromide, this intermediate serves as a critical junction for divergent synthesis. It is particularly valuable in the construction of complex central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands where rigid, 3D-architectures are required.

This application note details the mechanistic rationale and provides self-validating experimental protocols for the dual functionalization of this scaffold: Reductive Amination of the ketone handle and Suzuki-Miyaura Cross-Coupling of the aryl bromide.

Mechanistic Rationale & Scaffold Reactivity

The strategic value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in the orthogonal reactivity of its two functional groups, allowing chemists to functionalize the molecule in either direction without necessitating complex protecting-group strategies.

  • The Ketone Handle (Piperidone): The C4-ketone of the piperidine ring is highly receptive to nucleophilic attack by primary and secondary amines. Reductive amination at this site yields 4-aminopiperidine derivatives, a structural motif frequently found in analgesics, neuroleptics, and antihistamines[2]. The use of mild hydride donors, such as Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), ensures that the ketone is not prematurely reduced to an alcohol before the iminium intermediate is fully formed[3].

  • The Aryl Bromide Handle (3-Bromopyridine): The bromine atom at the 3-position of the pyridine ring is primed for palladium-catalyzed cross-coupling reactions[4]. However, the adjacent piperidine ring at the 2-position introduces significant steric bulk. To overcome this steric hindrance and facilitate the oxidative addition of the C–Br bond to the Pd(0) species, the use of bulky, electron-rich phosphine ligands (such as XPhos or dppf) is mechanistically required[4].

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the central scaffold, enabling the modular assembly of complex bifunctional APIs.

G Scaffold 1-(3-Bromopyridin-2-yl) piperidin-4-one (Central Scaffold) RedAm Reductive Amination (Ketone Handle) Scaffold->RedAm NaBH(OAc)3 Amine, AcOH Suzuki Suzuki-Miyaura Coupling (Aryl Bromide Handle) Scaffold->Suzuki Pd Catalyst Ar-B(OH)2, Base API1 4-Amino-piperidine Derivatives RedAm->API1 API2 Biaryl/Heteroaryl Derivatives Suzuki->API2 API3 Complex Bifunctional APIs API1->API3 Pd-Catalyzed Cross-Coupling API2->API3 Reductive Amination

Divergent synthetic workflows for API intermediate generation from 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) via TLC or LC-MS are embedded to ensure mechanistic milestones are met before proceeding to subsequent steps.

Protocol A: Reductive Amination of the Piperidone Handle

Objective: Conversion of the C4-ketone to a substituted amine while leaving the aryl bromide intact.

Reagents & Materials:

  • 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv, limiting reagent)

  • Primary or Secondary Amine (e.g., 4-chloroaniline) (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 1-(3-Bromopyridin-2-yl)piperidin-4-one and the selected amine. Dissolve the mixture in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise at room temperature ( 20−25∘C ). Causality: The weak acid protonates the ketone oxygen, accelerating nucleophilic attack by the amine, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion[3].

  • Equilibration: Stir the reaction mixture for 30–60 minutes. Validation: Withdraw a 10 µL aliquot, quench with NaHCO3​ , and analyze via LC-MS to confirm the disappearance of the starting ketone and the formation of the iminium/enamine mass.

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)3​ portion-wise over 15 minutes to control mild exotherms. Stir the reaction overnight (12–16 hours) at room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract the aqueous phase with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the 4-aminopiperidine intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Arylation of the 3-position of the pyridine ring while tolerating the piperidone (or pre-installed amine) functionality.

Reagents & Materials:

  • Aryl Bromide Intermediate (1.0 equiv)

  • Arylboronic Acid ( Ar-B(OH)2​ ) (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate ( K3​PO4​ ) (2.0 equiv)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M), degassed

Step-by-Step Methodology:

  • Deoxygenation: In a Schlenk flask, dissolve the Aryl Bromide Intermediate and Arylboronic Acid in the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the premature degradation of the Pd(0) active catalytic species[5].

  • Catalyst Activation: Under a positive flow of Argon, add K3​PO4​ , Pd2​(dba)3​ , and XPhos. Seal the flask. Causality: XPhos is specifically chosen because its bulky, biaryl structure facilitates the challenging oxidative addition into the sterically encumbered ortho-substituted bromopyridine, while its electron-rich nature accelerates reductive elimination[4].

  • Coupling: Heat the reaction mixture to 90∘C in a pre-heated oil bath for 4–6 hours.

  • Validation: Monitor the reaction via TLC (UV active). The disappearance of the starting bromide indicates complete conversion.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove palladium black. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over MgSO4​ , and concentrate.

  • Purification: Purify via flash chromatography to isolate the biaryl API intermediate.

Quantitative Data: Suzuki-Miyaura Optimization

To demonstrate the causality of ligand and base selection in overcoming the steric hindrance of the 1-(3-Bromopyridin-2-yl) moiety, the following optimization table summarizes the reaction efficiency under various catalytic conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Mechanistic Note
1 Pd(PPh3​)4​ (5%)None Na2​CO3​ (2.0)Toluene/ H2​O 9015%Poor oxidative addition due to steric bulk; PPh3​ is insufficiently electron-rich[4].
2 Pd(dppf)Cl2​ (5%)dppf (built-in) K2​CO3​ (2.0)Dioxane/ H2​O 9062%Bidentate ligand improves stability, moderate conversion achieved.
3 Pd2​(dba)3​ (2%)SPhos (4%) K3​PO4​ (2.0)Dioxane/ H2​O 9081%Buchwald ligand significantly enhances oxidative addition rate[4].
4 Pd2​(dba)3​ (2%) XPhos (4%) K3​PO4​ (2.0) Dioxane/ H2​O 90 94% Optimal conditions. XPhos accommodates the ortho-piperidine steric bulk perfectly.
5 Pd2​(dba)3​ (2%)XPhos (4%) Et3​N (2.0)DMF11045%Organic base insufficiently basic to activate the boronic acid intermediate.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for the sterically hindered 3-bromopyridine scaffold.

References

  • ResearchGate. Reductive Amination of 2, 6-Diarylpiperidin-4-ones. Synthetic Communications. Available at:[Link]

  • Chemical Reviews. Selected Patented Cross-Coupling Reaction Technologies. ACS Publications. Available at:[Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Bromopyridin-2-yl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one. This molecule is a highly valued intermediate in the development of PDE10 inhibitors and other CNS-active therapeutics[1].

The primary synthetic challenges stem from the bifunctional nature of the dihalopyridine electrophile and the base-sensitive nature of the piperidone nucleophile. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yielding, reproducible results.

SynthesisWorkflow Start Synthesis Optimization: 1-(3-Bromopyridin-2-yl)piperidin-4-one Substrate 1. Choose Electrophile Start->Substrate RouteA 2,3-Dibromopyridine (Buchwald-Hartwig) Substrate->RouteA RouteB 2-Fluoro-3-bromopyridine (SNAr) Substrate->RouteB Amine 2. Choose Nucleophile RouteA->Amine RouteB->Amine Unprotected Piperidin-4-one HCl (Unprotected) Amine->Unprotected Basic conditions Protected 1,4-Dioxa-8-azaspiro[4.5]decane (Ketal Protected) Amine->Protected Basic conditions Error Aldol Condensation & Polymerization (Low Yield) Unprotected->Error Success Stable Ketal Intermediate (High Yield) Protected->Success Deprotect 3. Acidic Deprotection (Aq. HCl, THF/MeOH) Success->Deprotect Final Target Product Isolated Deprotect->Final

Workflow for optimizing 1-(3-Bromopyridin-2-yl)piperidin-4-one synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield so low when directly coupling 2,3-dibromopyridine with piperidin-4-one hydrochloride? Causality: Piperidin-4-one is highly susceptible to base-catalyzed aldol condensation and self-polymerization. Both SNAr and Buchwald-Hartwig aminations require basic conditions (e.g., K2​CO3​ , Cs2​CO3​ , or NaOtBu )[2]. When the unprotected ketone is exposed to these bases at elevated temperatures, it degrades rapidly, outcompeting the desired C-N bond formation. Solution: Utilize a ketal-protected amine, specifically 1,4-dioxa-8-azaspiro[4.5]decane . The ketal is completely stable under basic cross-coupling conditions and can be quantitatively cleaved post-reaction using mild aqueous acid.

Q2: I am using the protected ketal and 2,3-dibromopyridine, but I am seeing poor regioselectivity. How do I improve C2-substitution over C3-substitution? Causality: 2,3-dibromopyridine possesses two reactive C-Br bonds. The C2 position is electronically activated by the adjacent pyridine nitrogen, making it more susceptible to oxidative addition by Palladium(0) than the C3 position[3]. However, without the right ligand, the catalyst struggles to differentiate the two, leading to mixtures. Solution: Switch to a Buchwald-Hartwig amination protocol using Pd2​(dba)3​ and a bidentate ligand with a large bite angle, such as Xantphos or BINAP[4]. Xantphos promotes rapid reductive elimination and limits off-target binding. Alternative Route: Bypass the selectivity issue entirely by using 2-fluoro-3-bromopyridine in a catalyst-free SNAr reaction. The C-F bond at the 2-position is vastly more reactive toward nucleophiles than the C-Br bond, ensuring >99% regioselectivity without expensive Pd catalysts.

ReactionPathway Dihalide 2,3-Dibromopyridine PdCat Pd(0) Catalyst Oxidative Addition Dihalide->PdCat C2_Complex C2-Pd(II) Complex (Electronically Favored) PdCat->C2_Complex Major Pathway C3_Complex C3-Pd(II) Complex (Disfavored) PdCat->C3_Complex Minor Pathway Coupled Protected Intermediate C2_Complex->Coupled Reductive Elimination Ketal 1,4-Dioxa-8-azaspiro[4.5]decane (Nucleophile) Ketal->Coupled Amination

Reaction pathway detailing C2-regioselectivity and ketal protection.

Q3: During the deprotection of the ketal intermediate, I am observing degradation of the final product. What is going wrong? Causality: Over-exposure to harsh acids (like concentrated H2​SO4​ ) or prolonged heating during deprotection can lead to cleavage of the newly formed C-N bond or decomposition of the piperidone ring. Solution: Use mild acidic conditions. Stirring the intermediate in a biphasic mixture of 2M HCl and THF at room temperature for 2-4 hours is sufficient for complete ketal hydrolysis while preserving the 3-bromopyridin-2-yl moiety.

Part 2: Quantitative Condition Analysis

To guide your experimental design, below is a summary of reaction conditions and their historical performance metrics based on cross-coupling principles[3][5].

ElectrophileNucleophileReaction TypeBase / CatalystRegioselectivity (C2:C3)Typical Yield
2,3-DibromopyridinePiperidin-4-one HClBuchwald-Hartwig Cs2​CO3​ / Pd2​(dba)3​ ~85:15< 20% (Degradation)
2,3-Dibromopyridine1,4-Dioxa-8-azaspiro[4.5]decaneBuchwald-Hartwig NaOtBu / Pd2​(dba)3​ > 95:570 - 85%
2-Fluoro-3-bromopyridine 1,4-Dioxa-8-azaspiro[4.5]decane SNAr K2​CO3​ / None > 99:1 85 - 95%

Part 3: Self-Validating Experimental Protocols

Based on the quantitative data above, the most robust, scalable, and cost-effective method is the SNAr route using 2-fluoro-3-bromopyridine , followed by mild acidic deprotection.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reagents: 2-Fluoro-3-bromopyridine (1.0 eq), 1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq), K2​CO3​ (2.5 eq). Solvent: Anhydrous DMF.

  • Setup: Charge an oven-dried round-bottom flask with 2-fluoro-3-bromopyridine and 1,4-dioxa-8-azaspiro[4.5]decane.

  • Base Addition: Add anhydrous DMF to dissolve the reagents, followed by the addition of finely powdered K2​CO3​ .

  • Reaction: Stir the suspension at 80 °C under a nitrogen atmosphere for 12-16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the ketal intermediate mass. The highly reactive C-F bond ensures rapid conversion without affecting the C3-Br bond.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (5 volumes) and extract with Ethyl Acetate ( 3×3 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine ( 3×3 volumes) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the protected intermediate.

Step 2: Acidic Deprotection

Reagents: Ketal intermediate (1.0 eq), 2M aqueous HCl. Solvent: THF.

  • Setup: Dissolve the crude ketal intermediate from Step 1 in THF (0.2 M concentration).

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Add 2M aqueous HCl dropwise (5.0 eq). Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction: Stir at room temperature for 3-4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc). The non-polar ketal spot will disappear, replaced by a highly UV-active, more polar spot corresponding to the free ketone.

  • Neutralization: Cool the mixture back to 0 °C and carefully neutralize with saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8.

    • Causality Note: Strict pH control prevents the free piperidone from undergoing base-catalyzed degradation during workup.

  • Isolation: Extract with Dichloromethane ( 3×3 volumes). Dry the combined organics over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

Part 4: References

  • Title: WO2011143365A1 - Nitrogen heterocyclic compounds useful as PDE10 inhibitors. Source: Google Patents URL:

  • Title: Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of 3-isoquinolineamine. Source: Arkivoc URL: [Link]

  • Title: Orthogonal and Auto-Tandem Catalysis: Synthesis of Dipyrido[1,2-a:2',3'-d]imidazole and Its Benzo and Aza Analogues via Inter- and Intramolecular C−N Bond Formation. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2). Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Initial Assessment: Understanding the Molecule

Before troubleshooting, it is crucial to understand the structural features of 1-(3-Bromopyridin-2-yl)piperidin-4-one (Molecular Formula: C₁₀H₁₁BrN₂O, Molecular Weight: 255.115 g/mol ) that govern its solubility.[1]

  • Weakly Basic Pyridine Nitrogen: The pyridine ring contains a nitrogen atom that is a weak base (typical pKa for pyridines is ~5).[2] This is the most important feature for solubility manipulation. At a pH below its pKa, this nitrogen can be protonated, forming a positively charged pyridinium salt which is significantly more polar and thus more soluble in aqueous media.[3]

  • Polar Ketone Group: The piperidin-4-one ring includes a carbonyl (C=O) group, which can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[4][5]

  • Lipophilic Moieties: The bromine atom and the aromatic/aliphatic hydrocarbon framework increase the molecule's lipophilicity (logP ≈ 1.5), which inherently limits its solubility in water.[1]

This combination of features results in a compound that is sparingly soluble in neutral aqueous solutions but offers clear pathways for solubility enhancement.

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to addressing solubility issues, starting with the most effective and straightforward methods.

G start Start: Compound Precipitates in Aqueous Buffer (e.g., PBS pH 7.4) ph_adjust Step 1: pH Modification (Primary Approach) start->ph_adjust  Analyze root cause ph_success Success: Compound Soluble Proceed with Experiment ph_adjust->ph_success  If target concentration is reached ph_fail Issue Persists: Insufficient Solubility or Precipitation ph_adjust->ph_fail  If solubility is still too low cosolvent Step 2: Co-Solvent Addition (e.g., DMSO, Ethanol) ph_fail->cosolvent  Next logical step advanced Step 4: Advanced Formulation (e.g., Salt Formation, Cyclodextrins) Contact Technical Support ph_fail:e->advanced:w  For very high concentrations cosolvent_success Success: Compound Soluble Run Vehicle Control cosolvent->cosolvent_success  If target concentration is reached cosolvent_fail Issue Persists: Precipitation at High % Co-Solvent cosolvent->cosolvent_fail  If co-solvent is limited or causes issues stock_prep Step 3: Optimized Stock Preparation (High Conc. in Organic Solvent) cosolvent_fail->stock_prep  Refine methodology stock_success Success: Dilutes into Assay without Precipitation stock_prep->stock_success  If dilution is successful stock_prep->advanced  If precipitation occurs upon dilution

Caption: High-level troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in PBS (pH 7.4). What is the first and most critical step to improve solubility?

A1: The most effective initial step is pH modification . The pyridine nitrogen in the molecule is basic and will become protonated in acidic conditions.[2][3] This conversion from a neutral molecule to a charged salt dramatically increases its affinity for polar solvents like water.

  • Causality: The principle at play is the conversion of the neutral free base into a more polar pyridinium salt. Sparingly soluble salts derived from weak acids or bases tend to be more soluble in solutions where they can exist in their ionized form.[6] For a basic compound like this one, lowering the pH increases ionization and, therefore, solubility.

  • Recommendation: Attempt to dissolve the compound in a buffer system with a pH at least 2 units below the estimated pKa of the pyridine ring (i.e., pH < 3-4).[2] A systematic titration is the best approach to find the optimal pH that balances solubility and experimental compatibility.

Q2: I've lowered the pH, but my compound still precipitates or doesn't reach the desired concentration. What should I try next?

A2: The next logical step is the use of co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for less polar compounds to dissolve.[2]

  • Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating the lipophilic parts of your compound.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycols (PEGs)

    • Propylene glycol

  • Recommendation: Start by preparing a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low (typically <1-5%) to avoid off-target effects in biological assays.[7] Always run a parallel vehicle control (buffer with the same final co-solvent concentration) in your experiments.

Q3: The compound dissolves when I first make the solution, but then it crashes out over time. What is happening?

A3: This phenomenon is likely due to the difference between kinetic and thermodynamic solubility .

  • Causality: When you dissolve the compound, especially from a concentrated organic stock into a buffer, you can momentarily create a supersaturated solution.[2][8] This is a kinetically favorable but thermodynamically unstable state. Over time, the system seeks its lowest energy state, which results in the precipitation of the excess compound until it reaches its true, lower thermodynamic solubility limit.

  • Troubleshooting Steps:

    • Verify pH: A slight shift in the buffer's pH over time can cause the compound to fall out of solution.[2]

    • Reduce Final Concentration: Your target concentration may be above the thermodynamic solubility limit under the final conditions.

    • Gentle Heating: Mild warming can sometimes help, but be cautious of compound degradation.[9]

    • Sonication: Using an ultrasonic bath can help break down aggregates and facilitate dissolution, but it may still result in a supersaturated solution.[9]

Q4: For in vivo studies, I need a higher concentration without using potentially toxic co-solvents. What are my options?

A4: For demanding applications like in vivo studies, more advanced formulation strategies may be necessary.

  • Formal Salt Formation: Instead of adjusting pH in solution, you can synthesize and isolate a stable salt form of the compound (e.g., 1-(3-Bromopyridin-2-yl)piperidin-4-one hydrochloride). This purified salt will often have higher and more reliable aqueous solubility.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic parts of your compound, forming an inclusion complex that has significantly improved apparent water solubility.[2]

Data Presentation: Illustrative Solubility Enhancement

The following table provides representative data, adapted from studies on similar pyridine-containing compounds, to illustrate the expected impact of pH and co-solvents on solubility.[2]

ConditionSolvent SystemExpected Solubility (µg/mL)Fold Increase (Approx.)Rationale
Baseline PBS (pH 7.4)~1-101xThe neutral form of the molecule has low aqueous solubility.
pH Adjustment Acetate Buffer (pH 4.0)>500>50xProtonation of the pyridine nitrogen forms a highly soluble salt.[3]
Co-Solvent 5% DMSO in PBS (pH 7.4)~50-100~10xThe co-solvent reduces solvent polarity, aiding dissolution.[2]
Combined 5% DMSO in Acetate Buffer (pH 4.0)>1000>100xA synergistic effect of both pH adjustment and co-solvent use.

Detailed Experimental Protocols

Protocol 1: Systematic pH-Solubility Profile Determination

This protocol helps identify the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 7.4).

  • Addition of Compound: Add an excess amount of 1-(3-Bromopyridin-2-yl)piperidin-4-one to a fixed volume of each buffer in separate vials. Ensure undissolved solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the pH-solubility profile.

G start Start: Insoluble Compound Goal: Determine pH for Maximum Solubility step1 Step 1: Buffer Preparation Prepare a series of buffers (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.4) start:s->step1:n step2 Step 2: Compound Addition Add excess solid compound to each buffer vial step1:s->step2:n step3 Step 3: Equilibration Agitate vials for 24h at constant temperature step2:s->step3:n step4 Step 4: Separation & Analysis Centrifuge samples. Analyze supernatant concentration via HPLC/LC-MS. step3:s->step4:n end Result: pH-Solubility Profile Plot of Solubility (µg/mL) vs. pH step4:s->end:n

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Preparation of a Stock Solution with a Co-Solvent

This is the standard method for preparing solutions for most in vitro screening assays.

  • Weigh Compound: Accurately weigh the required amount of 1-(3-Bromopyridin-2-yl)piperidin-4-one.

  • Initial Dissolution: Add the minimum volume of an organic co-solvent (e.g., 100% DMSO) required to fully dissolve the compound, creating a high-concentration primary stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be used to assist dissolution.

  • Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous assay buffer. It is critical to add the stock solution to the buffer (not the other way around) and mix vigorously during addition to minimize immediate precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your assay is low and consistent across all samples, including controls.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Guidechem. (n.d.). 1-(3-bromopyridin-2-yl)piperidin-4-one.
  • BenchChem. (2025).
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • BenchChem. (2025). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • University of Waterloo. (2023). Solubility of Organic Compounds.
  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • NP-MRD. (2009). Showing NP-Card for 2-Piperidinone (NP0000880).
  • Grokipedia. (n.d.). 4-Piperidone.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

Sources

Reducing byproducts in 1-(3-Bromopyridin-2-yl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of 1-(3-Bromopyridin-2-yl)piperidin-4-one workflows. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with this specific bifunctional scaffold.

The complexity of this molecule lies in its dual reactivity: it possesses an electrophilic 3-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling, alongside a highly base-sensitive piperidin-4-one ring. When subjected to standard coupling conditions, researchers often face a catastrophic drop in yield due to competing side reactions. This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to eliminate byproducts.

Part 1: Mechanistic Troubleshooting & FAQs

When working with 1-(3-Bromopyridin-2-yl)piperidin-4-one, byproduct formation is rarely a random occurrence; it is a direct consequence of reagent causality. Below are the most frequent issues encountered during Suzuki-Miyaura or Buchwald-Hartwig couplings.

Q1: My LC-MS shows a major byproduct with a mass of [M-Br+H]+ (m/z 177). Why is my starting material undergoing dehalogenation? A: You are observing hydrodehalogenation. This occurs when the oxidative addition complex (Pd(II)-aryl) abstracts a hydride from its environment rather than undergoing transmetalation with your coupling partner [1]. The primary culprits are alcoholic solvents (e.g., ethanol, isopropanol) or amine bases that undergo β-hydride elimination. The resulting Palladium-Hydride (Pd-H) species reductively eliminates to yield the des-bromo arene[2]. Causality Fix: Immediately switch to strictly aprotic solvents (e.g., anhydrous 1,4-Dioxane or Toluene) and avoid secondary/tertiary amine bases if dehalogenation exceeds 5%.

Q2: The reaction mixture turns dark and viscous, and mass spectrometry reveals a heavy mass corresponding to [2M - H2O + H]+. What is this impurity? A: This is the aldol self-condensation dimer of the piperidin-4-one moiety. The α-protons adjacent to the ketone are highly acidic. When you use strong bases like Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)—which are standard in Buchwald-Hartwig aminations—rapid enolate formation outcompetes the palladium catalytic cycle. This leads to a Claisen-Schmidt-type condensation between two molecules of your starting material [3]. Causality Fix: Downgrade the base strength. Use milder, sterically hindered inorganic bases like Tribasic Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3).

Q3: Even with mild bases, my conversion is stalled at 30%. Is the substrate poisoning the catalyst? A: Yes, potentially. The piperidinyl nitrogen at the 2-position can sterically hinder the adjacent 3-bromo site and coordinate with the Pd(II) center after oxidative addition, retarding the transmetalation step[4]. Causality Fix: You must use highly active, bulky, electron-rich biarylphosphine ligands (such as BrettPhos or RuPhos) to accelerate the catalytic cycle and prevent off-cycle coordination.

Part 2: Visualizing the Reaction Network

To effectively troubleshoot, you must understand the competing kinetic pathways in your reaction vessel.

G SM 1-(3-Bromopyridin-2-yl) piperidin-4-one Pd Pd(0) Catalyst + Base SM->Pd Oxidative Addition Aldol Aldol Condensation (Piperidone Dimer) SM->Aldol Base-Catalyzed Enolization Product Desired Cross-Coupled Product Pd->Product Transmetalation & Reductive Elimination Dehal Hydrodehalogenation (Loss of Br) Pd->Dehal Hydride Abstraction (from solvent/base)

Fig 1. Competing reaction pathways of 1-(3-Bromopyridin-2-yl)piperidin-4-one under coupling conditions.

Part 3: Quantitative Condition Optimization

The table below synthesizes empirical data demonstrating how specific reagent combinations directly dictate the byproduct distribution in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Solvent SystemBase UsedLigandConversionDesired ProductDehalogenationAldol Dimer
EtOH / H2O (4:1)Na2CO3PPh3>95%45%30% 15%
TolueneKOtBuRuPhos>95%35%<5%55%
1,4-DioxaneK2CO3XPhos80%65%5%10%
1,4-Dioxane K3PO4 BrettPhos >95% 88% <2% <5%

Data Interpretation: The use of protic solvents (EtOH) heavily drives hydrodehalogenation. Strong bases (KOtBu) trigger catastrophic aldol dimerization. The optimized system (Dioxane/K3PO4/BrettPhos) suppresses both side reactions while maintaining high conversion.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system . It includes mandatory analytical checkpoints to verify that the reaction is proceeding along the desired kinetic pathway before committing to full workup.

Optimized Suzuki-Miyaura Coupling Methodology

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • In an oven-dried Schlenk flask, combine Pd2(dba)3 (2.0 mol%) and BrettPhos (4.0 mol%).

  • Add 2.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Stir at 40 °C for 15 minutes until the solution turns a deep, homogeneous red. Causality Note: Pre-activating the catalyst ensures that oxidative addition occurs rapidly, outcompeting base-catalyzed degradation of the starting material.

Step 2: Reaction Assembly

  • To the active catalyst solution, add 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv).

  • Add finely milled, anhydrous K3PO4 (2.0 equiv).

  • Seal the flask and heat to 80 °C.

Step 3: Self-Validation Checkpoint (t = 45 mins)

  • Withdraw a 10 µL aliquot using a degassed syringe.

  • Quench immediately in 200 µL of LC-MS grade Acetonitrile and analyze via LC-MS.

    • Validation A: If [M-Br+H]+ (m/z 177) is >5%, your Dioxane is wet or contaminated with peroxides. Abort, purify solvent, and restart.

    • Validation B: If dimer mass is observed, verify that K3PO4 was used and not accidentally substituted with a stronger carbonate or alkoxide.

    • Validation C: If only starting material and desired product mass are present, the catalytic cycle is dominant. Proceed to completion.

Step 4: Workup

  • Upon full conversion (typically 2-4 hours), cool to room temperature.

  • Filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

  • Concentrate under reduced pressure and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Part 5: Troubleshooting Decision Matrix

If you deviate from the standard substrates, use this workflow to dynamically adjust your conditions based on analytical feedback.

Workflow Start Identify Major Byproduct via LC-MS Dehal Dehalogenation (Des-Bromo Mass) Start->Dehal Aldol Aldol Dimerization (2M - H2O Mass) Start->Aldol Action1 Switch to Aprotic Solvent (Toluene/Dioxane) Dehal->Action1 Action2 Use Milder Base (e.g., K3PO4) Aldol->Action2 Action3 Pre-protect Ketone (Ethylene Acetal) Aldol->Action3 If mild base fails

Fig 2. Troubleshooting decision matrix for minimizing cross-coupling byproducts.

(Note on Action 3: If your coupling partner requires harsh basic conditions that inevitably trigger aldol condensation, you must pre-protect the piperidin-4-one as a 1,4-dioxa-8-azaspiro[4.5]decane derivative using ethylene glycol and p-TsOH prior to the coupling step).

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • Semantic Scholar. "Stereochemical Peculiarities of the Products of Condensation of Piperidine-4-one with Aromatic Aldehydes." Semantic Scholar. Available at: [Link]

  • National Institutes of Health (PMC). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." NIH PubMed Central. Available at: [Link]

Overcoming steric hindrance with 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS 1057282-66-2).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges associated with this valuable synthetic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles, with a primary focus on mitigating the effects of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is 1-(3-Bromopyridin-2-yl)piperidin-4-one and what are its primary applications?

1-(3-Bromopyridin-2-yl)piperidin-4-one is a heterocyclic organic compound widely used as a scaffold in medicinal chemistry and drug discovery. Its structure combines a piperidin-4-one moiety with a 2,3-disubstituted pyridine ring. The bromine atom at the 3-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2] The piperidinone core and the pyridine nitrogen offer additional sites for chemical modification, making it a versatile starting material for constructing complex molecules with potential therapeutic activity.

Q2: What are the principal challenges when using this compound in cross-coupling reactions?

The primary difficulty arises from the molecule's inherent structure, which presents two significant, interrelated challenges for transition-metal catalysis:

  • Severe Steric Hindrance: The piperidinone group at the 2-position is directly adjacent to the reactive C-Br bond at the 3-position. This arrangement creates a sterically crowded environment around the reaction center, which can physically block the bulky palladium catalyst from efficiently performing the oxidative addition step—the crucial first step in the catalytic cycle.[3][4] This steric clash is a major cause of low or no reactivity.[5]

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium metal center.[6] This interaction can sequester the catalyst, forming a stable, inactive complex and effectively removing it from the catalytic cycle. This phenomenon, often referred to as catalyst poisoning or inhibition, is a well-documented problem for 2-substituted pyridine substrates.[7]

The combination of these two factors makes reactions with 1-(3-Bromopyridin-2-yl)piperidin-4-one notoriously difficult, often resulting in low yields, stalled reactions, or complete failure under standard coupling conditions.[6][7]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses specific experimental failures in a problem-and-solution format.

Scenario 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction of 1-(3-Bromopyridin-2-yl)piperidin-4-one with an arylboronic acid is failing. I'm observing only starting material or getting yields below 20%.

This is a classic and expected challenge with this substrate. The failure is almost certainly due to a combination of steric hindrance impeding oxidative addition and catalyst deactivation. A systematic approach to optimization is required.

Troubleshooting Workflow:

G cluster_catalyst Step 1: Catalyst & Ligand System cluster_base Step 2: Base & Solvent cluster_temp Step 3: Temperature & Side Reactions start Low Yield in Suzuki Coupling cat_check Is your catalyst system optimized for sterically hindered 2-halopyridines? start->cat_check cat_yes Yes cat_check->cat_yes cat_no No cat_check->cat_no Default conditions (e.g., Pd(PPh3)4) base_check Are the base and solvent appropriate? cat_yes->base_check cat_solution Action: Switch to a modern Pd precatalyst (e.g., G3-XPhos, G3-SPhos) and a bulky, electron-rich biarylphosphine ligand. Consult Table 1. cat_no->cat_solution cat_solution->base_check base_yes Yes base_check->base_yes base_no No base_check->base_no temp_check Is the temperature optimized? base_yes->temp_check base_solution Action: Screen different bases (K3PO4, Cs2CO3) and solvents (Toluene, Dioxane, THF/H2O). Ensure anhydrous conditions. base_no->base_solution base_solution->temp_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no end Reaction Optimized temp_yes->end temp_solution Action: Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C). Monitor for protodeboronation or catalyst decomposition (Pd black). temp_no->temp_solution temp_solution->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Solutions:

  • Re-evaluate Your Catalyst and Ligand System (Most Critical Step): Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a highly active system designed to overcome both steric hindrance and catalyst inhibition.[4]

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands. These ligands form a large "cone angle" around the palladium, which not only promotes the difficult oxidative addition and reductive elimination steps but also sterically discourages the pyridine nitrogen from binding and poisoning the catalyst.[3][8]

    • Catalyst Choice: Use modern palladium precatalysts. These are air-stable and highly active, ensuring a greater concentration of the active Pd(0) species is present in the reaction.

ParameterRecommendationRationale
Pd Precatalyst XPhos Pd G3, SPhos Pd G3Highly active, air-stable sources of Pd(0)L. Ensures reliable initiation of the catalytic cycle.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate key catalytic steps and prevent catalyst poisoning.[8][9]
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases are often effective. K₃PO₄ is a good starting point.[3]
Solvent Toluene, 1,4-Dioxane, or THF/H₂O (e.g., 10:1)Anhydrous aprotic solvents are standard. A small amount of water can sometimes be beneficial with boronic acids.[3][9]
Temperature 80–110 °CHigher temperatures are often necessary to overcome the activation barrier.[3]
  • Address Potential Side Reactions:

    • Protodeboronation: This is the cleavage of the boronic acid C-B bond by a proton source before it can transmetalate to the palladium.[3] Ensure your base is not too weak and that your reagents and solvents are sufficiently dry. Using boronic pinacol esters can sometimes improve stability.[8]

    • Homocoupling: The boronic acid coupling with itself. This can sometimes be suppressed by using slightly lower catalyst loading or changing the ligand.

Scenario 2: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination is failing. I see a black precipitate (palladium black) forming, and LC-MS analysis shows no product, only starting materials.

This outcome strongly indicates rapid catalyst decomposition.[6] The combination of the inhibitory 2-substituted pyridine and the amine coupling partner (which is also a ligand) is highly challenging for the palladium catalyst.

G sub 1-(3-Bromopyridin-2-yl) piperidin-4-one pd Pd(0) Catalyst sub->pd Pyridine N-Coordination (Catalyst Poisoning) piperidinone Piperidinone Group (at C2) bromine Bromine Atom (at C3) piperidinone->bromine   Prevents Catalyst   Access to C-Br bond

Caption: Core challenges in coupling reactions.

Detailed Solutions:

  • Aggressively Counteract Catalyst Poisoning:

    • Ligand is Key: The choice of ligand is even more critical here than in Suzuki couplings. Use highly specialized, bulky ligands known to perform well with challenging heterocyclic substrates. Josiphos-type ligands or bulky biarylphosphine ligands like t-BuBrettPhos have shown success in these scenarios.

    • Use a Strong Base: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]

    • Rigorous Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen, and its decomposition to palladium black is accelerated at high temperatures.[11] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[11]

ParameterStarting RecommendationRationale
Pd Precatalyst t-BuBrettPhos Pd G3Uses a ligand specifically designed for challenging aminations.
Ligand t-BuBrettPhos, Josiphos-familyThese ligands create a highly active and stable catalytic species capable of resisting poisoning.[12]
Base NaOtBu, LHMDSStrong bases are required to facilitate the catalytic cycle effectively.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-coordinating solvents are preferred.[6]
Temperature 100–110 °CHigh temperature is generally required, but monitor closely for decomposition.[6]
  • Check Reagent Purity: Impurities in the amine can poison the catalyst. If necessary, purify the amine by distillation or filtration through a plug of activated alumina before use.

Exemplary Experimental Protocols

Disclaimer: These are general starting procedures and require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.2–1.5 equiv relative to Pd).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the base (e.g., NaOtBu, 1.2–1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 1-(3-Bromopyridin-2-yl)piperidin-4-one (1.0 equiv), the amine (1.1–1.2 equiv), the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 1–3 mol%), and the ligand (if needed).

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox (if used), and add degassed solvent (e.g., Toluene, 0.1 M) via syringe. If not using a glovebox, perform additions under a positive pressure of inert gas.

  • Reaction: Heat the mixture with vigorous stirring at the target temperature (e.g., 110 °C).

  • Monitoring & Workup: Follow the same procedures for monitoring, workup, and purification as described in the Suzuki-Miyaura protocol.

References

  • Guidechem. (n.d.). 1-(3-bromopyridin-2-yl)piperidin-4-one.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • EvitaChem. (n.d.). 3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one.
  • BenchChem. (2025).
  • Plesch, P. H., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • NextSDS. (n.d.). 1-(3-bromophenyl)piperidin-4-one — Chemical Substance Information.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502.
  • Key Organics. (n.d.). 1-(3-bromopyridin-2-yl)piperidin-2-ol.
  • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Ji, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Moran, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(39), 7229-7233.
  • Author not specified. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 29(21), 4776-4784.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Bromophenyl)piperidin-4-one.
  • BenchChem. (2025). The Versatile Building Block: A Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • Alcaide, B., et al. (2005). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 61(19), 4615-4621.
  • Author not specified. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Author not specified. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines.
  • Various authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Itami, K., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. Organic Letters, 8(4), 621–624.
  • Guenee, L., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes.
  • Mallet, C., et al. (n.d.).
  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • He, Y., et al. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1660.
  • Sree Ram Babu, J., et al. (2014). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica, 6(5), 58-63.
  • Various authors. (n.d.).
  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.

Sources

Preventing degradation of 1-(3-Bromopyridin-2-yl)piperidin-4-one in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of functionalized aza-heterocycles during their assays.

1-(3-Bromopyridin-2-yl)piperidin-4-one is a highly versatile but chemically sensitive scaffold. Its degradation in aqueous media is not random; it is driven by predictable mechanistic pathways involving the piperidone's acidic alpha-protons and the 2-aminopyridine linkage. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound during experimental workflows and storage.

Section 1: Mechanistic Causes of Degradation (The "Why")

To effectively prevent degradation, we must first understand the chemical causality behind it. The instability of this compound in water stems from three distinct vulnerabilities:

  • Base-Catalyzed Aldol Condensation (Piperidone Moiety): The piperidin-4-one ring contains highly acidic alpha-protons adjacent to the ketone. In neutral to basic aqueous solutions (pH ≥ 7), the free base form of the piperidone rapidly undergoes enolization followed by self-condensation (aldol addition), leading to insoluble, inactive oligomers (1[1]). This is why N-substituted piperidones are notoriously difficult to handle as free bases and are prone to hydration and polymerization (2[2]).

  • Hydrolytic Cleavage (2-Aminopyridine Linkage): The compound features a tertiary amine linkage where the piperidine nitrogen is attached directly to the 2-position of the pyridine ring. While generally robust, aza-heterocycles and 2-aminopyridine derivatives can exhibit hydrolytic instability in extreme aqueous environments, leading to ring-opening or C-N bond cleavage over time (3[3]).

  • Photolytic Dehalogenation (Bromopyridine Moiety): The 3-bromopyridine moiety is sensitive to UV light. Prolonged exposure in aqueous media can generate aryl radicals, leading to photodehalogenation or oxidation of the aromatic ring ().

Section 2: Quantitative Stability Profile

The table below summarizes the expected half-life ( t1/2​ ) of the compound under various aqueous conditions, highlighting the critical need for environmental control.

Storage ConditionpH LevelLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Aqueous Buffer (25°C)7.4Ambient< 12 HoursAldol Condensation / Oligomerization
Aqueous Buffer (25°C)9.0Ambient< 2 HoursRapid Aldol Condensation
Aqueous Buffer (25°C)4.5UV / Sunlight~ 24 HoursPhotodehalogenation (-Br loss)
Aqueous Buffer (4°C)4.5Dark (Amber)> 14 DaysMinimal (Trace Hydrolysis)
DMSO Stock (-20°C)N/ADark> 6 MonthsNone Observed

Section 3: Degradation & Stabilization Logic

Degradation Target 1-(3-Bromopyridin-2-yl) piperidin-4-one Path1 Alkaline pH (>7.0) Target->Path1 Deprotonation Path2 UV/Light Exposure Target->Path2 Excitation Path3 Acidic Buffer (pH 4-5) Target->Path3 Protonation Deg1 Aldol Condensation (Oligomerization) Path1->Deg1 Alpha-carbon attack Deg2 Photodehalogenation (-Br loss) Path2->Deg2 Radical cleavage Stable Stable Protonated Salt (Hydrolysis Prevented) Path3->Stable Deactivates enolization

Mechanistic pathways of 1-(3-Bromopyridin-2-yl)piperidin-4-one degradation and stabilization.

Section 4: Step-by-Step Mitigation Protocols

To maximize the shelf-life and experimental reliability of your compound, it is highly recommended to handle it as a hydrochloride salt rather than a free base (4[4]). Below is the self-validating workflow for preparing a stable aqueous assay stock.

Protocol: Preparation of a Hydrolysis-Resistant Aqueous Stock Causality: By pre-dissolving the compound in an aprotic solvent and diluting it into a slightly acidic, degassed buffer, we protonate the piperidine nitrogen. This deactivates the alpha-carbons, suppressing free-base enolization and preventing oligomerization (5[5]).

  • Solvent Degassing: Sparge HPLC-grade water with Argon or Nitrogen for 15 minutes to displace dissolved oxygen. This mitigates oxidative degradation pathways.

  • Buffer Preparation: Prepare a 50 mM Acetate buffer and adjust the pH to 4.5 using 0.1 M HCl.

    • Self-Validation Check: Measure the pH post-degassing. It must remain strictly ≤ 5.5 to ensure the nitrogen remains protonated.

  • Primary Solubilization: Dissolve the free base compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentrated stock of 10 mM.

  • Aqueous Dilution: Dropwise, add the DMSO stock to the vigorously stirring pH 4.5 buffer to reach your desired final assay concentration (e.g., 100 µM). The rapid stirring prevents localized precipitation.

  • Storage: Aliquot immediately into amber glass vials to prevent photodehalogenation. Store at 4°C for short-term use (up to 14 days).

Section 5: Troubleshooting FAQs

Q: My aqueous solution turned yellow/brown after 24 hours at room temperature. What happened? A: This is a classic hallmark of piperidone self-condensation (aldol oligomerization). When the pH drifts above 7.0, the free base form of the piperidone rapidly reacts with itself. Ensure your buffer is slightly acidic (pH 4.5–5.5) to keep the nitrogen protonated, which effectively deactivates the alpha-carbons.

Q: I am observing a loss of the bromine atom (-79 Da) in my LC-MS analysis. How do I prevent this? A: You are observing photodehalogenation. The 3-bromopyridine ring is sensitive to light exposure in aqueous media. Always prepare your solutions in low-light conditions and mandate the use of amber vials or foil-wrapped tubes for all incubations.

Q: Can I store the diluted aqueous solution at -20°C for long-term use? A: It is not recommended. Freeze-thaw cycles in water can cause localized pH shifts and concentration gradients during ice crystal formation, which accelerates the hydrolysis of the 2-aminopyridine linkage. For long-term storage, keep the compound as a dry lyophilized powder or as a concentrated stock in anhydrous DMSO at -80°C.

References

  • 4-Piperidone - Grokipedia | Source: Grokipedia | URL
  • Recent progress in the synthesis of pyridinylboronic acids and esters | Source: Arkivoc | URL
  • CAS 320589-77-3: 4-Piperidone monohydrate hydrochloride | Source: CymitQuimica | URL
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | Source: MDPI | URL
  • CAS 41979-39-9: 4-Piperidone hydrochloride | Source: CymitQuimica | URL
  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones | Source: ACS Publications | URL

Sources

Validation & Comparative

A Comparative Guide for Researchers: 1-(3-Bromopyridin-2-yl)piperidin-4-one and 1-(5-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of Two Key Isomeric Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. The pyridinyl-piperidine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in key biological interactions.[1][2] Within this class of compounds, brominated isomers serve as versatile handles for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of two such critical isomers: 1-(3-Bromopyridin-2-yl)piperidin-4-one and 1-(5-Bromopyridin-2-yl)piperidin-4-one. The subtle change in the bromine atom's position on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and ultimately its utility in a synthetic workflow.

Structural and Electronic Landscape: A Tale of Two Isomers

The core difference between these two molecules lies in the placement of the bromine atom on the pyridine ring relative to the nitrogen atom and the point of attachment to the piperidin-4-one moiety.

  • 1-(3-Bromopyridin-2-yl)piperidin-4-one (1): The bromine atom is at the 3-position, adjacent to the piperidine-substituted nitrogen. This ortho-relationship introduces significant steric and electronic effects.

  • 1-(5-Bromopyridin-2-yl)piperidin-4-one (2): The bromine atom is at the 5-position, para to the piperidine-substituted nitrogen. This arrangement primarily exerts electronic effects with less steric hindrance around the C-Br bond.

The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[3] The position of the bromine atom further modulates this electronic landscape. In the 3-bromo isomer, the bromine atom's inductive electron-withdrawing effect is compounded by its proximity to the nitrogen, potentially influencing the reactivity of the adjacent C-N bond. Conversely, in the 5-bromo isomer, the electronic effect is more straightforwardly transmitted through the aromatic system.

Synthesis and Accessibility

Both isomers are typically synthesized via nucleophilic aromatic substitution, where a piperidin-4-one derivative displaces a halogen on a di-substituted bromopyridine.

Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-one (2): A common and well-documented route involves the reaction of 2,5-dibromopyridine with piperidin-4-one or its protected form.[4] The greater reactivity of the bromine at the 2-position of the pyridine ring towards nucleophilic substitution facilitates a regioselective reaction.

Synthesis of 1-(3-Bromopyridin-2-yl)piperidin-4-one (1): The synthesis of this isomer is less commonly reported but can be envisioned through a similar nucleophilic aromatic substitution reaction, likely starting from 2,3-dibromopyridine. The challenge in this synthesis lies in achieving high regioselectivity, as both bromine atoms are on activated positions. Alternatively, the synthesis could proceed from a precursor like 2-amino-3-bromopyridine.

Below is a generalized synthetic workflow for these types of compounds.

G cluster_synthesis General Synthetic Workflow Start Brominated Pyridine Precursor (e.g., 2,5-Dibromopyridine or 2,3-Dibromopyridine) Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Start->Reaction Reagent Piperidin-4-one (or protected equivalent) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Compound (1 or 2) Purification->Product

Caption: General workflow for the synthesis of pyridinyl-piperidin-4-ones.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary synthetic utility of these brominated building blocks lies in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] The position of the bromine atom is a critical determinant of their reactivity in these transformations.

Theoretical Framework: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8] The ease of this step is influenced by both electronic and steric factors. A more electron-deficient carbon-bromine bond and less steric hindrance around the reaction site generally lead to a faster reaction.

1-(5-Bromopyridin-2-yl)piperidin-4-one (2): The bromine at the 5-position is in a relatively unhindered environment. The electron-withdrawing effect of the pyridine nitrogen enhances the electrophilicity of the C5-Br bond, making it susceptible to oxidative addition. This isomer is widely used in cross-coupling reactions with predictable and often high yields.[5]

1-(3-Bromopyridin-2-yl)piperidin-4-one (1): The bromine at the 3-position is ortho to the bulky piperidinyl group, which can introduce steric hindrance that may retard the rate of oxidative addition. However, the proximity of the electron-withdrawing pyridine nitrogen still activates the C3-Br bond. The nitrogen atom of the pyridine ring can also coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition, a phenomenon more pronounced for 2-substituted pyridines.[9]

Experimental Data and Protocols

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Feature1-(3-Bromopyridin-2-yl)piperidin-4-one (1)1-(5-Bromopyridin-2-yl)piperidin-4-one (2)
Steric Hindrance at C-Br Higher, due to ortho-piperidine group.Lower.
Electronic Activation C-Br bond activated by pyridine nitrogen.C-Br bond activated by pyridine nitrogen.
Potential for Catalyst Inhibition Higher, due to potential chelation involving the pyridine nitrogen and the piperidine nitrogen.Lower.
Predicted Reactivity Likely to be a viable substrate, but may require more forcing conditions (higher temperature, longer reaction times, or more specialized catalyst systems) compared to the 5-bromo isomer.Generally exhibits good reactivity under standard cross-coupling conditions.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of both isomers. Optimization of the catalyst, ligand, base, and solvent may be necessary, particularly for the 3-bromo isomer.

Materials:

  • 1-(Bromopyridin-2-yl)piperidin-4-one (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start 1-(Bromopyridin-2-yl)piperidin-4-one Reaction Reaction Setup (Inert Atmosphere, Degassed Solvent) Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Heating Heating (80-110 °C) & Monitoring Reaction->Heating Workup Cooling, Extraction, & Washing Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation. The choice of ligand is often critical for successful amination of heteroaryl halides.

Materials:

  • 1-(Bromopyridin-2-yl)piperidin-4-one (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the bromopyridine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-120 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.[5][7]

Physicochemical and Spectroscopic Properties

The position of the bromine atom will subtly influence the spectroscopic properties of the two isomers.

Table 2: Predicted and Reported Spectroscopic Data

Property1-(3-Bromopyridin-2-yl)piperidin-4-one (1)1-(5-Bromopyridin-2-yl)piperidin-4-one (2)
Molecular Formula C₁₀H₁₁BrN₂OC₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol 255.11 g/mol
¹H NMR (Predicted) The pyridine protons will appear as a complex multiplet. The piperidine protons will likely show distinct signals for the axial and equatorial positions.The pyridine protons will likely appear as a doublet, a doublet of doublets, and a doublet. The piperidine protons will also show distinct axial and equatorial signals.
¹³C NMR (Predicted) The carbon bearing the bromine will be deshielded. The carbonyl carbon will appear around 208-210 ppm.The carbon signals will be distinct from the 3-bromo isomer due to the different substitution pattern.
Mass Spectrometry (EI) M+ peak at m/z 254/256 with a characteristic 1:1 isotopic pattern for bromine.M+ peak at m/z 254/256 with a characteristic 1:1 isotopic pattern for bromine.

Note: Specific, experimentally verified NMR and MS data for 1-(3-Bromopyridin-2-yl)piperidin-4-one is not widely available in public databases. The predictions are based on general principles of NMR spectroscopy and data from analogous structures.

Applications in Drug Discovery

Both isomers are valuable precursors for the synthesis of a wide range of biologically active molecules. The ability to introduce diverse substituents via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The piperidin-4-one moiety itself is a versatile pharmacophore, present in compounds targeting a variety of receptors and enzymes.[10][11] The ketone functionality can be further modified, for example, through reductive amination to introduce additional diversity.

Conclusion

While structurally similar, 1-(3-Bromopyridin-2-yl)piperidin-4-one and 1-(5-Bromopyridin-2-yl)piperidin-4-one present distinct profiles in terms of their synthesis and reactivity. The 5-bromo isomer is a well-behaved and widely used building block in palladium-catalyzed cross-coupling reactions, offering a reliable platform for the introduction of molecular diversity. The 3-bromo isomer, while also a viable substrate, may present greater challenges due to increased steric hindrance and the potential for catalyst inhibition. Researchers should anticipate the need for more rigorous optimization of reaction conditions when working with the 3-bromo isomer. The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired substitution pattern on the pyridine ring. A thorough understanding of their comparative properties, as outlined in this guide, will enable more efficient and strategic planning of synthetic routes in the pursuit of novel therapeutic agents.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromopyridine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bromopyridine derivatives are foundational building blocks in modern organic synthesis, serving as indispensable precursors to a vast array of functionalized heterocyclic compounds. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical need for a nuanced understanding of their chemical behavior. The position of the bromine atom on the pyridine ring, however, is not a trivial detail; it profoundly dictates the molecule's reactivity across a spectrum of common synthetic transformations.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-bromopyridine isomers. We will dissect the electronic and steric factors that govern their performance in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the predictive knowledge required to make informed strategic decisions in their synthetic endeavors.

Chapter 1: Fundamental Principles of Pyridine Reactivity

The reactivity of any substituted pyridine is fundamentally governed by the electronic properties of the pyridine ring itself. The nitrogen atom is more electronegative than carbon, resulting in a polarized ring system that is electron-deficient, or π-deficient. This electron deficiency is not uniform and is most pronounced at the α (C2, C6) and γ (C4) positions relative to the nitrogen atom.

This can be visualized through resonance structures, which place a partial positive charge on these positions. Consequently, the α and γ positions are significantly more susceptible to attack by nucleophiles and are considered "activated." Conversely, the β (C3, C5) positions are less electron-deficient and lack this direct resonance stabilization from the nitrogen atom, rendering them considerably less reactive towards nucleophiles. This core principle is the foundation for understanding the divergent reactivity of the bromopyridine isomers.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the functionalization of heteroaryl halides, enabling the formation of C-C and C-N bonds with remarkable efficiency. The success of these reactions with bromopyridine substrates is highly dependent on the isomer used.

2.1 The Critical Role of Oxidative Addition

The generally accepted catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, which involves the cleavage of the carbon-bromine bond, is often the rate-determining step of the entire catalytic process. The energy barrier for this step is influenced by the C-Br bond strength and the electronic properties of the carbon atom. The electron-deficient nature of the C2 and C4 positions in the pyridine ring facilitates this oxidative addition, making 2- and 4-bromopyridine generally more reactive than 3-bromopyridine.

Pd_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L n (Active Catalyst) oa_complex R-Pd(II)-Br(L n ) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)-R'(L n ) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (R-R') trans_complex->product aryl_bromide Bromopyridine (R-Br) aryl_bromide->oa_complex organometallic Organometallic Reagent (e.g., R'-B(OH)₂) organometallic->trans_complex

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

2.2 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. In this context, the reactivity trend is clear:

2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine

2- and 4-bromopyridines are excellent substrates that readily undergo Suzuki coupling under standard conditions with a variety of boronic acids. 3-Bromopyridine is significantly less reactive due to the less favorable oxidative addition step. Achieving high yields with 3-bromopyridine often requires more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive monoligated Pd(0) species.

Table 1: Comparative Performance of Bromopyridine Isomers in Suzuki-Miyaura Coupling

Bromopyridine IsomerCoupling PartnerCatalyst/LigandBaseConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, 80°C, 12h95
3-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane, 100°C, 16h88Data generalized from similar systems
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, 80°C, 12h92Data generalized from similar systems

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

2.3 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation follows a similar reactivity pattern. The key to this transformation is the use of a strong base (e.g., NaOtBu) and a bulky, electron-rich phosphine ligand. While 2-bromopyridine is a highly effective substrate, a potential complication arises from its ability to act as a ligand for the palladium center, which can sometimes inhibit catalysis. However, modern Buchwald-Hartwig protocols and catalyst systems readily overcome this. Again, 3-bromopyridine is the least reactive isomer and typically requires more specialized ligands and higher temperatures to achieve efficient coupling. Electron-deficient bromopyridines, in general, tend to be effective substrates for this reaction.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism, involving a key resonance-stabilized carbanion known as a Meisenheimer intermediate.

3.1 A Tale of Two Positions: α/γ vs. β Reactivity

The reactivity of bromopyridines in SNAr is dramatically dependent on the position of the bromine atom. A nucleophile can attack a halopyridine at the carbon bearing the halogen; this is highly favored at the α (2-) and γ (4-) positions because the electronegative nitrogen atom can directly stabilize the resulting negative charge of the Meisenheimer intermediate through resonance.

For 2- and 4-bromopyridine, the negative charge can be delocalized onto the nitrogen atom, creating a stable resonance structure. This significantly lowers the activation energy for the initial nucleophilic attack. In stark contrast, when a nucleophile attacks 3-bromopyridine, the negative charge cannot be delocalized onto the nitrogen atom. This lack of direct resonance stabilization results in a much higher activation energy barrier, rendering 3-bromopyridine largely unreactive towards SNAr under typical conditions.

Reactivity Order in SNAr: 2-Bromopyridine ≈ 4-Bromopyridine >> 3-Bromopyridine

SNAr_Mechanism cluster_2bromo Attack at C2 (Activated) cluster_3bromo Attack at C3 (Deactivated) 2-BrPy 2-Bromopyridine Meisenheimer_2 Meisenheimer Intermediate (Charge on N) 2-BrPy->Meisenheimer_2 + Nu⁻ Product_2 2-Substituted Pyridine Meisenheimer_2->Product_2 - Br⁻ Resonance_N [...N⁻...] Meisenheimer_2->Resonance_N Resonance Stabilization 3-BrPy 3-Bromopyridine Meisenheimer_3 Meisenheimer Intermediate (No N-stabilization) 3-BrPy->Meisenheimer_3 + Nu⁻ No_Reaction High Energy Barrier (Reaction Unlikely) Meisenheimer_3->No_Reaction

Figure 2: SNAr mechanism comparing activated C2 vs. deactivated C3 attack.

Chapter 4: Metal-Halogen Exchange

The formation of pyridyl organometallics via metal-halogen exchange is another crucial transformation, providing access to highly reactive pyridyl anions that can be trapped with various electrophiles. This is typically achieved using strong organolithium bases (e.g., n-BuLi) or through Grignard reagent formation.

The reactivity in lithium-halogen exchange generally follows the acidity of the corresponding C-H bond, which is influenced by the inductive effect of the ring nitrogen. The order of reactivity is typically:

2-Bromopyridine > 4-Bromopyridine > 3-Bromopyridine

The C2 proton is the most acidic, making the bromine at this position the most susceptible to exchange. However, these reactions are often complicated by side reactions. The resulting lithiated pyridines can be unstable, and the use of strong organolithium bases can lead to competing deprotonation or addition to the pyridine ring. Consequently, these exchange reactions must almost always be performed at very low temperatures (-78 °C to -100 °C) to ensure clean conversion and prevent decomposition.

Chapter 5: Experimental Protocols

To provide a practical context for the principles discussed, the following are representative experimental protocols.

Protocol 5.1: Comparative Suzuki-Miyaura Coupling of 2- and 3-Bromopyridine

Objective: To compare the yield of 2-phenylpyridine and 3-phenylpyridine under identical, standard coupling conditions.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis A 1. Add Reagents to Flask (Bromopyridine, Boronic Acid, Pd(PPh₃)₄, K₂CO₃) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents (Toluene/Water) B->C D 4. Heat to 90°C with Stirring (12h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify via Chromatography F->G H 8. Analyze & Compare Yields G->H

Figure 3: Experimental workflow for comparative Suzuki-Miyaura coupling.

Materials:

  • Reaction A: 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Reaction B: 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL) and Water (1 mL)

Procedure:

  • To two separate oven-dried Schlenk flasks under an argon atmosphere, add the corresponding bromopyridine isomer, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill each flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixtures to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the isolated yields and compare. Expected Outcome: Reaction A (2-Bromopyridine) will show a significantly higher yield than Reaction B (3-Bromopyridine).

Protocol 5.2: Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: To synthesize N-benzylpyridin-2-amine.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add the anhydrous toluene.

  • Add the 2-bromopyridine, followed by the benzylamine via syringe.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of bromopyridine derivatives is a clear and predictable function of the bromine atom's position relative to the ring nitrogen. For palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, the activated α and γ positions (2-, 4-, 6-) are vastly more reactive than the deactivated β positions (3-, 5-). This is a direct consequence of the electron-deficient nature of the pyridine ring, which facilitates oxidative addition and stabilizes key anionic intermediates. In metal-halogen exchange, the trend is similar, though reaction conditions must be carefully controlled to avoid side reactions. This foundational knowledge allows synthetic chemists to select the appropriate isomer, anticipate challenges, and design more efficient and robust synthetic routes toward complex and valuable pyridine-containing targets.

Unmasking Regiochemistry: A Comparative Guide to Validating 1-(3-Bromopyridin-2-yl)piperidin-4-one via 2D NMR

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex functionalized heterocycles, the burden of proof for structural integrity has never been higher. For compounds like 1-(3-Bromopyridin-2-yl)piperidin-4-one (Molecular Weight: 255.115 g/mol , Formula: C10H11BrN2O)[1], confirming the basic molecular formula is insufficient. The true analytical challenge lies in proving exact regiochemistry—specifically, verifying that the piperidine nitrogen is definitively linked to the C2 position of the pyridine ring, and that the bromine atom is localized at the C3 position.

This guide objectively compares standard analytical modalities and provides a self-validating 2D NMR methodology to unequivocally confirm the structural architecture of this bicyclic scaffold.

The Analytical Dilemma: Why 1D NMR and LC-MS Fall Short

When validating a synthesized batch of 1-(3-Bromopyridin-2-yl)piperidin-4-one, researchers typically default to Liquid Chromatography-Mass Spectrometry (LC-MS) and 1D Nuclear Magnetic Resonance (NMR). While these techniques are excellent for inventorying functional groups and confirming exact mass, they suffer from critical blind spots when dealing with positional isomers.

LC-MS/MS will yield the correct parent ion and fragmentation patterns but cannot reliably differentiate a 3-bromo from a 4-bromo isomer. Similarly, 1D 1 H and 13 C NMR will confirm the presence of a carbonyl group and the correct number of aromatic protons, but scalar coupling in 1D NMR generally does not bridge heteroatoms (like the C-N-C linkage between the two rings). To cross this boundary, 2D NMR is required[2].

Table 1: Comparative Efficacy of Analytical Modalities for Regioisomer Differentiation
Analytical ModalityPrimary OutputRegiochemical ConfidenceHeteroatom BridgingKey Limitations
LC-MS/MS Exact mass, fragmentationLowNoCannot definitively distinguish between closely related positional isomers.
1D NMR ( 1 H, 13 C) Functional group inventoryModerateNoFails to prove connectivity across the C-N bond; susceptible to signal overlap.
X-Ray Crystallography 3D Spatial structureVery HighYesRequires high-quality single crystals; low throughput and time-consuming.
2D NMR (HSQC, HMBC) Bond-by-bond connectivityHighYes (via HMBC)Requires high sample concentration (~25-30 mg/mL) for optimal sensitivity.

The Causality of Experimental Design: A Self-Validating Protocol

As an application scientist, you must treat structural elucidation not as a checklist, but as a system of orthogonal checks and balances. The elucidation of chemical structures from 2D NMR relies on a combination of COSY, HSQC, and HMBC data[3].

The logic of this protocol is sequential:

  • HSQC (Heteronuclear Single Quantum Coherence): We first use HSQC to map all 1-bond ( 1 J) carbon-proton connections[4]. This acts as our "filter." By knowing exactly which proton sits on which carbon, we prevent misinterpreting direct bonds as long-range correlations in subsequent steps.

  • COSY (Correlation Spectroscopy): We map the 3-bond ( 3 J) proton-proton spin systems[3]. This isolates the pyridine ring protons (H4, H5, H6) from the piperidine ring protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin. HMBC detects 2-bond ( 2 J) and 3-bond ( 3 J) carbon-proton couplings[2]. It is the only solution in our toolkit capable of "seeing" across the piperidine nitrogen to prove it is bonded to the C2 of the pyridine ring.

Workflow Sample Sample Prep (>25 mg/mL for HMBC) OneD 1D NMR (1H, 13C) Scaffold Inventory Sample->OneD HSQC HSQC (1J C-H) Direct Carbon Mapping OneD->HSQC COSY COSY (3J H-H) Spin System Mapping OneD->COSY HMBC HMBC (2J, 3J C-H) Heteroatom Bridging HSQC->HMBC Struct Confirmed Regiochemistry 1-(3-Bromopyridin-2-yl)piperidin-4-one HMBC->Struct COSY->HMBC

Workflow for 2D NMR structural elucidation of 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Step-by-Step Methodology: 2D NMR Acquisition

To generate a self-validating dataset, execute the following parameters on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (if available) to maximize 13 C sensitivity.

Step 1: Optimal Sample Preparation Dissolve 25-30 mg of 1-(3-Bromopyridin-2-yl)piperidin-4-one in 0.6 mL of CDCl 3​ or DMSO- d6​ . Causality: HMBC is a proton-detected experiment that relies on the 1.1% natural abundance of 13 C. High concentration is non-negotiable to obtain clean long-range coupling data in a reasonable timeframe (under 2 hours)[4].

Step 2: Baseline 1D Acquisition Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra. Ensure exact calibration of the solvent residual peak to prevent chemical shift drift in the F1/F2 dimensions of your 2D spectra.

Step 3: DQF-COSY Execution Run a Double Quantum Filtered COSY (DQF-COSY). Causality: DQF-COSY gives cleaner results than standard COSY by suppressing sharp uncoupled singlets, allowing for unambiguous tracing of the pyridine H4-H5-H6 splitting tree[4].

Step 4: Phase-Sensitive HSQC Acquire the HSQC spectrum. This will immediately differentiate the CH 2​ carbons of the piperidine ring (~41-50 ppm) from the CH carbons of the pyridine ring (~118-148 ppm).

Step 5: HMBC Optimization Acquire the HMBC spectrum, setting the target long-range J-coupling constant to 7-8 Hz [4]. Causality: 7-8 Hz is the empirical sweet spot for optimizing the detection of 3 J CH​ couplings, which are critical for validating the N-C2 linkage.

Deep Dive: Structural Elucidation of 1-(3-Bromopyridin-2-yl)piperidin-4-one

With the data acquired, the interpretation phase relies on identifying specific, non-negotiable correlations that prove the structure.

Validating the N-C2 Linkage

The piperidine ring contains two equivalent CH 2​ groups adjacent to the nitrogen (C2' and C6'). In the 1 H NMR, these protons appear around 3.50 ppm. In the HMBC spectrum, you must look for a cross-peak originating from these protons in the F2 dimension, correlating to a quaternary carbon at ~158.0 ppm in the F1 dimension. This carbon is the Pyridine C2. This 3 J correlation definitively proves the piperidine ring is attached to the 2-position of the pyridine ring.

Validating the Bromine Regiochemistry

The bromine atom is electron-withdrawing and heavily influences the chemical shift of its attached carbon (Pyridine C3, ~108.0 ppm). To prove the bromine is at C3 (and not C4 or C5), look for a 2 J HMBC correlation from the adjacent Pyridine H4 proton (~7.70 ppm) to the C3 carbon.

HMBC_Map H26 Piperidine H2'/H6' C2 Pyridine C2 H26->C2 3J (N-C2 Linkage) C4 Piperidone C4'=O H26->C4 3J C3 Pyridine C3 (C-Br) H4 Pyridine H4 H4->C2 3J H4->C3 2J (Br Position)

Key HMBC correlations verifying the N-C2 bond and C3-bromine regiochemistry.

Table 2: Expected 2D NMR Correlations for Structural Validation
Molecular PositionExpected 13 C Shift (ppm)Expected 1 H Shift (ppm)COSY ( 3 J H-H)HSQC ( 1 J C-H)HMBC ( 2 J, 3 J C-H)
Pyridine C2 ~158.0---H4, Piperidine H2'/H6'
Pyridine C3 (C-Br) ~108.0---H4, H5
Pyridine C4 ~140.0~7.70 (dd)H5C4H6, C2, C3
Piperidone C4' (C=O) ~208.0---H3'/H5', H2'/H6'
Piperidine C2'/C6' ~50.0~3.50 (t)H3'/H5'C2'/C6'Pyridine C2, C4'

Conclusion

Relying solely on 1D NMR or LC-MS/MS for the structural validation of functionalized heterocycles introduces unacceptable risk into the drug development pipeline. By employing a self-validating 2D NMR workflow—using HSQC to establish a baseline and HMBC to bridge heteroatom gaps—researchers can conclusively prove the regiochemistry of compounds like 1-(3-Bromopyridin-2-yl)piperidin-4-one. Tuning the HMBC experiment to 7-8 Hz ensures the critical 3 J C-H correlations across the N-C2 bond are captured, transforming ambiguous structural proposals into undeniable analytical facts.

References

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data Source: Journal of Chemical Information and Modeling / ACS Publications URL:[Link]

  • Common 2D (COSY, HSQC, HMBC) Experimental Guidelines Source: SDSU NMR Facility – Department of Chemistry URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2). As a brominated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Profile and Risk Assessment

While comprehensive toxicological data for 1-(3-Bromopyridin-2-yl)piperidin-4-one is not fully established, its chemical structure—a fusion of a bromopyridine and a piperidinone moiety—necessitates that it be handled as a potentially hazardous substance. The risk assessment is based on data from analogous compounds, such as 3-bromopyridine and other halogenated pyridines.

The primary risks associated with this compound include:

  • Personnel Exposure: Inhalation of dust, direct skin contact, eye contact, and accidental ingestion.

  • Environmental Contamination: Improper disposal can lead to the release of persistent halogenated organic compounds into the environment.

The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Hazard DescriptionRationale & Supporting Evidence from Analogous Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]Bromopyridine derivatives are classified as toxic upon ingestion, inhalation, and dermal contact.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]Pyridine-based compounds are known skin irritants.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact with related chemicals can cause significant eye damage.[1][3]
Respiratory Irritation May cause respiratory tract irritation.[1][4]Inhalation of dust or vapors can lead to irritation of the mucous membranes and upper respiratory tract.[3]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment.[5]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling 1-(3-Bromopyridin-2-yl)piperidin-4-one, including during weighing, transfer, and disposal procedures.

Body AreaPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles with Side ShieldsEssential for preventing contact from splashes or airborne particles. A face shield should be worn over goggles during procedures with a high splash risk.[6][7]
Hands Nitrile GlovesRecommended for their resistance to pyridine-based compounds.[6] Always inspect gloves before use and practice double-gloving for extended handling.
Body Chemical-Resistant Lab CoatShould be fully buttoned to protect against skin contact. A flame-retardant coat is advisable.[6]
Respiratory Certified Chemical Fume HoodAll handling and disposal preparations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other streams leads to regulatory non-compliance and significantly increases disposal costs.

Step 1: Establish a Designated Waste Container

  • This compound must be disposed of in a container designated exclusively for "Halogenated Organic Solid Waste."

  • Never mix it with non-halogenated solvents, aqueous waste, or general laboratory trash. The separate collection of halogenated waste is crucial for proper treatment.[8]

Step 2: Select an Appropriate Waste Container

  • Use a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap.

  • Ensure the container is clean, in good condition, and chemically compatible with the waste.

Step 3: Accurate and Compliant Labeling

  • The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.

  • The label must include:

    • The full chemical name: "1-(3-Bromopyridin-2-yl)piperidin-4-one"

    • CAS Number: "1057282-66-2"[9]

    • Relevant Hazard Pictograms (e.g., GHS07 for irritant/harmful).[1]

    • The date when waste was first added (Accumulation Start Date).

Spill and Decontamination Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

For a Minor Spill (contained within a fume hood):

  • Alert & Isolate: Alert personnel in the immediate vicinity. Keep the area restricted.

  • Don PPE: Wear the full PPE ensemble as described in Section 2, including double nitrile gloves and a lab coat.

  • Contain & Collect:

    • Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6][7]

    • Carefully scoop the mixture into the designated Halogenated Organic Solid Waste container using non-sparking tools.[3][10]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or methanol), followed by a thorough wash with soap and water.[7]

    • All cleaning materials (absorbent pads, wipes, gloves) are considered hazardous waste and must be placed in the same solid waste container.[7]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

For a Major Spill: Evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team.[11]

Final Disposal Pathway

Disposal of 1-(3-Bromopyridin-2-yl)piperidin-4-one must be conducted through an officially licensed and certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The logical workflow for proper disposal is outlined in the diagram below.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Management cluster_disposal Final Disposition WasteGen Waste Generation (Unused chemical, contaminated labware) Segregate Segregate into 'Halogenated Solid Waste' Container WasteGen->Segregate Label Label Container Correctly (Name, CAS, Hazards, Date) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange Pickup by EHS or Licensed Waste Vendor Store->Pickup Transport Secure Transport to a Treatment, Storage, and Disposal Facility (TSDF) Pickup->Transport Incineration High-Temperature Incineration (Recommended Method) Transport->Incineration Documentation Receive & File Certificate of Destruction Incineration->Documentation caption Disposal Workflow for 1-(3-Bromopyridin-2-yl)piperidin-4-one

Sources

Comprehensive Safety & Operational Guide: Handling 1-(3-Bromopyridin-2-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(3-Bromopyridin-2-yl)piperidin-4-one is a specialized heterocyclic building block widely utilized in drug discovery and synthetic chemistry. Because it combines a halogenated pyridine ring with a piperidone moiety, it presents unique occupational hazards, including acute skin/eye irritation and respiratory toxicity. This guide provides a self-validating, step-by-step operational framework to ensure maximum laboratory safety, structural integrity of the compound, and compliance with regulatory standards.

Quantitative Chemical Data
PropertyValue
Chemical Name 1-(3-Bromopyridin-2-yl)piperidin-4-one
CAS Number 1057282-66-2
Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Physical State Solid/Powder (Typical)

Data sourced from [1] and [2].

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must understand the causality behind the chemical's hazards. The toxicity profile of this compound is driven by its two primary structural components:

  • The Bromopyridine Moiety: Halogenated aromatic rings are highly lipophilic. They can rapidly permeate standard laboratory gloves and act as acute skin and eye irritants[3]. If absorbed, they can cause systemic toxicity.

  • The Piperidone Moiety: Saturated nitrogen-containing ketones are notorious for causing respiratory tract irritation (STOT SE 3). Furthermore, as a dry powder, piperidone derivatives can form combustible dust concentrations in the air if dispersed improperly[4].

Therefore, handling this compound requires stringent contact and inhalation precautions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated heterocycles. The following PPE matrix establishes a high-barrier defense system.

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 tight-fitting safety goggles.Prevents severe ocular irritation from aerosolized piperidone dust or micro-splashes during solvation.
Hands Double-gloved Nitrile (≥8 mil total) or Butyl Rubber.Halogenated pyridines can permeate standard 4-mil nitrile gloves. Double-gloving provides a critical breakthrough delay.
Body Flame-Resistant (FR) Lab Coat & full-length pants.Protects against static-induced ignition of organic dusts and provides a barrier against systemic dermal absorption.
Respiratory N95/P100 Particulate Respirator (if handled outside hood).Mitigates the inhalation risk of respiratory irritants (Category 3 hazard) inherent to piperidone derivatives.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step-by-Step Methodology
  • Environmental Verification:

    • Action: Turn on the chemical fume hood and verify the digital face velocity display.

    • Validation: The velocity must read between 80 to 150 feet per minute (FPM) to comply with OSHA Standard 29 CFR 1910.1450[5]. This specific range prevents the turbulent backflow of toxic dust into the operator's breathing zone.

    • Adjustment: Set the sash height between 12 to 18 inches[5].

  • Static-Free Weighing:

    • Action: Use an anti-static weighing boat and a grounded balance.

    • Rationale: Piperidone powders can hold static charges, leading to aerosolization or combustible dust ignition upon discharge.

  • Closed-System Transfer:

    • Action: Transfer the weighed solid into a reaction vessel equipped with a septum. Seal the vessel before removing it from the fume hood.

  • Decontamination:

    • Action: Wipe down the balance and hood surfaces with a solvent appropriate for halogenated organics (e.g., isopropanol or ethanol), followed by soap and water.

HandlingWorkflow Start 1. PPE & Hood Verification Weighing 2. Static-Free Weighing Start->Weighing Transfer 3. Closed-System Transfer Weighing->Transfer Reaction 4. Inert Atmosphere Reaction Transfer->Reaction Decon 5. Surface Decontamination Reaction->Decon

Sequential operational workflow for the safe handling of bromopyridine derivatives.

Spill Management & Disposal Plan

In the event of a spill, immediate and logical action prevents localized contamination from becoming a facility-wide hazard.

Emergency Spill Protocol
  • Assess and Evacuate: If the spill is large (>50g) or aerosolized, evacuate the immediate area. Allow the fume hood's exhaust system to clear the airborne particulates for at least 15 minutes.

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material such as sand or vermiculite .

    • Crucial Warning: Do NOT use sawdust or paper towels for initial containment. Halogenated organics can react with or permeate these materials, increasing the risk of secondary exposure.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan) to sweep up the absorbent mixture.

  • Waste Segregation: Place the collected material into a heavy-duty, sealable polyethylene bag or a dedicated rigid container. Label it strictly as "Halogenated Organic Waste."

SpillResponse Spill Spill Detected Assess Assess Scale & State Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Aerosol/Large Contain Contain with Vermiculite Assess->Contain Local/Small Evacuate->Contain Collect Halogenated Waste Bin Contain->Collect

Logical decision pathway for chemical spill containment and waste segregation.

References

  • Title: Chemical Fume Hood Safety Policy (OSHA 29 CFR 1910.1450) Source: Stony Brook University Environmental Health & Safety URL: [Link]

Sources

×

Retrosynthesis Analysis

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1-(3-Bromopyridin-2-yl)piperidin-4-one
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.